molecular formula C8H15NO3 B6147547 methyl 4-methoxypiperidine-1-carboxylate CAS No. 308108-00-1

methyl 4-methoxypiperidine-1-carboxylate

Número de catálogo: B6147547
Número CAS: 308108-00-1
Peso molecular: 173.21 g/mol
Clave InChI: QJHKVFLNDGYLQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl 4-methoxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95.
BenchChem offers high-quality methyl 4-methoxypiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-methoxypiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

308108-00-1

Fórmula molecular

C8H15NO3

Peso molecular

173.21 g/mol

Nombre IUPAC

methyl 4-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C8H15NO3/c1-11-7-3-5-9(6-4-7)8(10)12-2/h7H,3-6H2,1-2H3

Clave InChI

QJHKVFLNDGYLQZ-UHFFFAOYSA-N

SMILES canónico

COC1CCN(CC1)C(=O)OC

Pureza

95

Origen del producto

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of Methyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized piperidines serve as privileged scaffolds for modulating pharmacokinetic and pharmacodynamic profiles. Methyl 4-methoxypiperidine-1-carboxylate (CAS: 308108-00-1) is a highly versatile building block frequently utilized in fragment-based drug design (FBDD) and the synthesis of central nervous system (CNS) active agents.

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand why this molecule behaves the way it does in solution. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating protocol for determining its thermodynamic solubility—ensuring reliable data for downstream formulation and biological assays.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of methyl 4-methoxypiperidine-1-carboxylate requires analyzing its functional groups. Unlike a free piperidine, which is highly basic (pKa ~10-11) and protonates at physiological pH, the nitrogen in this compound is protected as a methyl carbamate. The electron-withdrawing nature of the carbamate carbonyl delocalizes the nitrogen's lone pair, rendering the molecule neutral at pH 7.4.

This lack of ionization fundamentally alters its lipophilicity and solubility profile, as summarized in the table below.

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Causality & Implication
CAS Number 308108-00-1Unique identifier for procurement and database querying.
Molecular Formula C8H15NO3Low molecular weight (173.21 g/mol ) ensures high ligand efficiency.
Molecular Weight 173.21 g/mol Ideal for fragment libraries; leaves ample room for lead optimization.
LogP (Predicted) 0.80The neutral carbamate prevents extreme hydrophilicity, providing an optimal balance of aqueous solubility and membrane permeability.
TPSA 38.77 ŲWell below the 90 Ų threshold, indicating excellent potential for Blood-Brain Barrier (BBB) penetration.
Density (Predicted) 1.08 ± 0.1 g/cm³Slightly denser than water; dictates phase separation behavior during liquid-liquid extractions.
Boiling Point (Pred.) 231.9 ± 33.0 °CHigh thermal stability allows for aggressive, elevated-temperature synthetic steps without excessive pressurization.

Data supported by compound database records from and .

Solubility Characteristics & Thermodynamic Behavior

The solubility of methyl 4-methoxypiperidine-1-carboxylate is governed by dipole-dipole interactions and hydrogen bonding rather than ion-dipole interactions.

  • Aqueous Solubility: The molecule exhibits moderate to high aqueous solubility. The methoxy ether oxygen and the carbamate carbonyl oxygen act as potent hydrogen bond acceptors, interacting favorably with water molecules.

  • Organic Solubility: The hydrophobic piperidine ring and the neutral state of the molecule ensure complete miscibility in common organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM).

Expert Insight: When preparing stock solutions for high-throughput screening, DMSO is the solvent of choice. However, because the compound is a liquid/low-melting solid at room temperature, volumetric measurement (using positive displacement pipettes) is often more reproducible than gravimetric weighing for sub-milligram quantities.

Self-Validating Protocol: Thermodynamic Solubility Determination

Kinetic solubility (often measured via solvent-shift methods) can artificially inflate solubility readings due to supersaturation. For accurate formulation data, Thermodynamic Solubility must be determined.

The following protocol is engineered as a self-validating system . It incorporates internal checks to ensure that the data generated is not an artifact of degradation or polymorphic transformation.

Step-by-Step Methodology

Step 1: Solid-State Preparation

  • Dispense an excess amount (e.g., 10 mg) of methyl 4-methoxypiperidine-1-carboxylate into a 2 mL glass vial.

  • Causality: An excess ensures that the solid phase remains present throughout the experiment, which is the fundamental requirement for establishing a true solid-liquid thermodynamic equilibrium.

Step 2: Solvent Addition & Isothermal Equilibration

  • Add 1.0 mL of the target solvent (e.g., PBS buffer, pH 7.4).

  • Seal the vial and incubate in a thermoshaker at exactly 25.0°C ± 0.1°C with continuous agitation (800 RPM) for 48 hours.

  • Causality: 48 hours is required to overcome the activation energy barrier of dissolution and ensure the system reaches a stable equilibrium state.

Step 3: Phase Separation

  • Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C.

  • Causality: High-speed centrifugation forces undissolved micro-particulates into a pellet. Filtering is avoided to prevent non-specific adsorption of this moderately lipophilic compound onto filter membranes.

Step 4: Quantification & Self-Validation

  • Carefully extract the supernatant and dilute it into the linear range of your calibration curve.

  • Analyze via HPLC-UV (using an internal standard) to quantify the dissolved concentration.

  • Self-Validation Check 1 (Chromatographic Integrity): Monitor for secondary peaks. The appearance of new peaks indicates hydrolysis of the carbamate in the chosen solvent, invalidating the solubility reading.

  • Self-Validation Check 2 (Solid-State Verification): Recover the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). If the XRPD pattern differs from the starting material, a solvent-mediated polymorphic transformation or hydrate formation has occurred, and the recorded solubility applies to the new crystal form, not the original.

Experimental Workflow Visualization

The following diagram illustrates the logical flow and self-validation loops of the thermodynamic solubility protocol.

SolubilityWorkflow Start Solid Compound Aliquot (CAS 308108-00-1) Solvent Solvent Addition (Aqueous / Organic) Start->Solvent Excess Solid Incubate Isothermal Equilibration (48h at 25°C) Solvent->Incubate Agitation Phase Phase Separation (10,000 x g Centrifugation) Incubate->Phase Equilibrium Reached Analysis HPLC-UV Quantification vs Calibration Curve Phase->Analysis Supernatant Extracted Validate Self-Validation Check (Degradation & XRPD) Analysis->Validate Data Acquisition Validate->Incubate Fail (Re-equilibrate/Investigate) Result Validated Thermodynamic Solubility Profile Validate->Result Pass Criteria

Fig 1. Self-validating thermodynamic solubility workflow for methyl 4-methoxypiperidine-1-carboxylate.

Conclusion

Methyl 4-methoxypiperidine-1-carboxylate is a highly stable, neutral building block with an optimal physicochemical profile for drug discovery. Its low LogP and favorable TPSA make it an excellent candidate for CNS-targeted library synthesis. By employing rigorous, self-validating thermodynamic solubility protocols, researchers can prevent downstream formulation failures and ensure that biological assay data remains robust and reproducible.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 4-methoxypiperidine-1-carboxylate | CID 25198866 - Structure, Chemical Names, Physical and Chemical Properties." PubChem Database. Available at:[Link]

  • LookChem. "CAS No. 308108-00-1, 1-Piperidinecarboxylic acid, 4-methoxy-, methyl ester Physical Properties." LookChem Database. Available at:[Link]

A Technical Guide to Methyl 4-Methoxypiperidine-1-Carboxylate: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The six-membered nitrogen-containing heterocycle, piperidine, is a foundational scaffold in the architecture of a vast array of pharmaceuticals, celebrated for its ability to confer favorable pharmacokinetic properties and provide a synthetically tractable framework for molecular design.[1][2] This guide delves into the specific utility of a highly valuable derivative, methyl 4-methoxypiperidine-1-carboxylate . We will explore the strategic advantages conferred by the 4-methoxy substitution, detail its synthesis, and present its application as a cornerstone building block in contemporary drug discovery programs, particularly in the realms of oncology and central nervous system (CNS) disorders. This document is intended for medicinal chemists, drug development scientists, and researchers seeking to leverage this versatile scaffold to address complex therapeutic challenges.

The Piperidine Scaffold: A Privileged Motif in Drug Discovery

The piperidine ring is one of the most ubiquitous heterocyclic motifs in approved pharmaceuticals.[2][3] Its prevalence stems from several key features:

  • Three-Dimensionality: Unlike flat aromatic rings, the sp3-hybridized carbons of the piperidine ring provide a defined three-dimensional geometry, allowing for precise spatial orientation of substituents to engage with biological targets.[4]

  • Basicity and Physicochemical Modulation: The nitrogen atom imparts basicity, which can be crucial for forming salt bridges with acidic residues in protein binding pockets. This basicity is readily tunable through N-substitution, allowing for fine control over a compound's pKa, lipophilicity (LogP), and, consequently, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][5]

  • Synthetic Tractability: The piperidine core is synthetically accessible and offers multiple points for chemical modification, making it an ideal scaffold for building molecular libraries and performing structure-activity relationship (SAR) studies.[2]

Its ability to improve aqueous solubility, enhance membrane permeability, and cross the blood-brain barrier has made it particularly prominent in drugs targeting the CNS and in the design of highly selective kinase inhibitors.[1][6]

Strategic Impact of the 4-Methoxy Substituent

The choice of substitution on the piperidine ring is a critical decision in drug design. The 4-methoxy group of methyl 4-methoxypiperidine-1-carboxylate offers a unique and advantageous balance of properties compared to unsubstituted or 4-hydroxy-piperidine analogues.

  • Lipophilicity and Polarity: The methoxy group increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and oral absorption.[1] However, the oxygen atom can still act as a hydrogen bond acceptor, preserving a degree of polarity that prevents excessive lipophilicity and potential off-target effects.

  • Metabolic Stability: The methyl ether is generally more resistant to metabolic oxidation than a free hydroxyl group, which can be readily glucuronidated or sulfated, leading to rapid clearance. This can result in an improved pharmacokinetic half-life.

  • Conformational Influence: The 4-substituent influences the conformational equilibrium of the piperidine ring (axial vs. equatorial), which can lock the molecule into a bioactive conformation for optimal target engagement.

The interplay of these factors is summarized in the table below, highlighting how the 4-methoxy group provides a "sweet spot" for key drug-like properties.

CompoundRepresentative cLogPHydrogen Bond Donors (HBD)Hydrogen Bond Acceptors (HBA)Key Physicochemical Feature
Piperidine0.8 - 1.111Baseline lipophilicity, basic nitrogen
4-Hydroxypiperidine0.2 - 0.422Increased polarity, potential metabolic liability
4-Methoxypiperidine 0.6 - 0.9 1 2 Balanced lipophilicity, improved metabolic stability [7]

Note: cLogP values are estimates and can vary based on the calculation algorithm.

Synthesis of the Core Building Block

The title compound, methyl 4-methoxypiperidine-1-carboxylate, is not typically synthesized directly. A more common and strategically sound approach involves the synthesis of its N-Boc protected analogue, tert-butyl 4-methoxy-1-piperidinecarboxylate , which is a stable and versatile intermediate. The N-methoxycarbonyl group of the title compound serves a similar purpose as the Boc group: protecting the piperidine nitrogen to prevent its reactivity during subsequent synthetic steps.

A prevalent synthetic strategy involves the O-methylation of a readily available 4-hydroxy piperidine precursor. The N-protecting group (Boc, Cbz, or the target methoxycarbonyl) is crucial as it deactivates the ring nitrogen, preventing it from interfering with the methylation reaction.

G cluster_0 Synthesis Workflow start 1-Boc-4-hydroxypiperidine reagents1 Base (e.g., NaH) Solvent (e.g., DMF) start->reagents1 1. Deprotonation reagents2 Methylating Agent (e.g., Methyl Iodide) reagents1->reagents2 2. Add Methylating Agent product tert-Butyl 4-methoxy-1-piperidinecarboxylate reagents2->product 3. O-Methylation deprotection Acidic Deprotection (e.g., TFA, HCl) product->deprotection 4. N-Boc Removal final_amine 4-Methoxypiperidine deprotection->final_amine reprotection Methyl Chloroformate Base (e.g., Et3N) final_amine->reprotection 5. N-Acylation title_compound Methyl 4-methoxypiperidine-1-carboxylate reprotection->title_compound G cluster_1 General Application Scheme building_block Methyl 4-methoxypiperidine-1-carboxylate deprotection Deprotection (e.g., Hydrolysis) building_block->deprotection intermediate 4-Methoxypiperidine (Secondary Amine) deprotection->intermediate coupling Coupling Reaction (e.g., SₙAr, Amide Coupling, Reductive Amination) intermediate->coupling core_scaffold Core Scaffold (e.g., Pyrimidine, Aniline) with reactive site R-X core_scaffold->coupling final_product Bioactive Molecule (e.g., Kinase Inhibitor, CNS Agent) coupling->final_product

Sources

An In-Depth Technical Guide to the Mechanism of Action of Methyl 4-Methoxypiperidine-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Therapeutics

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most prolific structural motifs in medicinal chemistry.[1] Its unique conformational flexibility and the presence of a basic nitrogen atom allow it to engage in precise, high-affinity interactions with a multitude of biological targets. This has cemented its status as a "privileged scaffold" in drug discovery.[1][2] From the potent opioid analgesic fentanyl to the widely prescribed Alzheimer's medication donepezil, piperidine-containing compounds are integral to numerous drug classes.[1]

Within this vast chemical space, derivatives of methyl 4-methoxypiperidine-1-carboxylate serve as a particularly versatile and powerful platform for generating novel therapeutic agents. While the parent compound is primarily a synthetic intermediate, its derivatives have been engineered to exhibit highly specific and potent activities across a range of critical biological systems.[3][4] This guide provides an in-depth exploration of the primary mechanisms of action for these derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect how modifications to this core structure give rise to compounds that selectively modulate key receptors and enzymes, particularly within the central nervous system.

Part 1: The Molecular Logic of Piperidine Derivatives

The therapeutic success of piperidine derivatives is not accidental; it is rooted in their fundamental physicochemical properties. The piperidine nitrogen is typically protonated at physiological pH, allowing for strong ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in receptor binding pockets. The saturated ring system can adopt multiple low-energy conformations (chair, boat, twist-boat), enabling it to fit snugly into diverse protein topographies.

The methyl 4-methoxypiperidine-1-carboxylate scaffold provides three key points for chemical modification, each influencing the final pharmacological profile:

  • The N1-Carboxylate Group: This feature can be hydrolyzed or replaced with other substituents (e.g., alkyl, arylalkyl groups) that profoundly impact target affinity, selectivity, and functional activity (agonist vs. antagonist).

  • The C4-Methoxy Group: This group can be retained, modified, or replaced entirely. Substituting it with a larger aryl group, for instance, is a common strategy for targeting opioid receptors.

  • The Piperidine Ring: The ring itself can be further substituted to alter stereochemistry and lipophilicity, fine-tuning the compound's interaction with its target and its pharmacokinetic properties.

The following sections will detail the specific molecular targets of these derivatives and the downstream consequences of their engagement.

Part 2: Primary Mechanisms of Action by Target Class

The functional versatility of this scaffold allows its derivatives to target several major classes of proteins involved in signal transduction and neurotransmission.

Modulation of Opioid Receptor Systems

The opioid receptor family, comprising the µ (MOR), δ (DOR), and κ (KOR) subtypes, is a primary target for piperidine-based analgesics.[1] These G-protein coupled receptors (GPCRs) are central to pain perception.

Mechanism: Derivatives designed as opioid modulators typically replace the C4-methoxy and N1-carboxylate groups of the parent scaffold with a 4-aryl group and an N-alkyl substituent, respectively, mimicking the core structure of fentanyl and meperidine.[5][6]

  • Agonism: Upon binding, agonists like fentanyl stabilize the active conformation of the MOR. This promotes the exchange of GDP for GTP on the associated Gαi/o subunit, leading to the dissociation of Gαi/o from the Gβγ dimer.[7]

    • The activated Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

    • The Gβγ dimer directly modulates ion channels, activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCCs).

  • Outcome: The combined effect of hyperpolarizing the neuron (via K+ efflux) and reducing neurotransmitter release (via inhibition of Ca2+ influx) produces potent analgesia.[7] However, it also leads to adverse effects like respiratory depression.[5]

Bifunctional Ligands: A key area of modern research is the development of bifunctional ligands, such as MOR agonists/DOR antagonists, which may provide effective analgesia with reduced tolerance and dependence.[8]

Workflow for Opioid Receptor Characterization

cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Evaluation A Primary Binding Assay (Radioligand Competition) Determine Affinity (Ki) at MOR, DOR, KOR B Functional Assay ([35S]GTPγS Binding) Determine Potency (EC50) & Efficacy (Emax) A->B Active Compounds C Selectivity Panel (Screen against other GPCRs, Ion Channels) B->C Potent & Efficacious Hits D Downstream Signaling (cAMP Assay) Confirm inhibition of adenylyl cyclase C->D Selective Hits E Analgesia Models (e.g., Tail-flick, Hot-plate tests) D->E Lead Candidate F Side Effect Profiling (Respiratory, GI motility) E->F

Caption: A typical workflow for identifying and validating novel opioid receptor modulators.

Targeting Muscarinic Acetylcholine Receptors (mAChRs)

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are crucial for regulating cognitive function, motor control, and autonomic processes.[9] The M4 receptor, in particular, is an important target for treating psychosis and cognitive deficits associated with schizophrenia and Alzheimer's disease.[10]

Mechanism: Piperidine derivatives have been instrumental in developing subtype-selective mAChR modulators. Given the high structural conservation of the orthosteric (primary) binding site across subtypes, achieving selectivity is a major challenge.[11]

  • Orthosteric Agonism: Some derivatives act as direct agonists, mimicking acetylcholine. However, this often leads to non-selective activation and peripheral side effects.[10]

  • Positive Allosteric Modulation (PAM): A more sophisticated strategy involves designing PAMs. These compounds do not activate the receptor directly but bind to a distinct "allosteric" site. This binding induces a conformational change that increases the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine.[12] This approach offers superior subtype selectivity.

Like opioid receptors, M4 receptors couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and downstream modulation of neuronal excitability.[10][12]

Table 1: Representative Piperidine Derivatives and their Receptor Affinities

Compound ClassExample StructureTarget(s)Affinity (Ki, nM)Functional ActivityReference(s)
Opioid Modulator N-phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidineMOR, KOR, DOR0.2 (MOR), 1.5 (KOR), 12 (DOR)Pure Antagonist[13]
Muscarinic Modulator VU0152100 (M4 PAM)M4 (Allosteric)N/A (PAM)Potentiates ACh[11]
Sigma Ligand N-propylphenyl-4-cyano-4-phenylpiperidineσ1, σ20.77 (σ1), 11.2 (σ2)Ligand[14]
Cocaine Analog (+)-CPCADAT, NET, SERT118 (DAT), 163 (NET), 3900 (SERT)Mixed Agonist/Antagonist[15]
Ca2+ Channel Blocker 3-axial fluoropiperidine 30T-type Ca2+IC50 = 14 nMAntagonist[16]

Note: Data is compiled from multiple sources for illustrative purposes. Ki values represent binding affinity (lower is higher), while IC50 represents the concentration for 50% inhibition.

Interaction with Sigma (σ) Receptors

Initially misclassified as opioid receptors, sigma receptors (σ1 and σ2) are now understood to be unique proteins that function as intracellular chaperones.[14] They are implicated in a wide range of cellular processes, including ion channel regulation, ER stress response, and cell survival, making them targets for neurodegenerative diseases, pain, and cancer.[17][18]

Mechanism: N-substituted piperidines are a prominent class of high-affinity sigma receptor ligands.[14] The binding mechanism is distinct from GPCRs. The σ1 receptor is located at the endoplasmic reticulum-mitochondrion interface. Ligand binding can modulate calcium signaling between these organelles and influence the activity of various ion channels and kinases at the plasma membrane. The precise downstream effects are complex and cell-type dependent but are a subject of intense investigation for therapeutic benefit.[17]

Part 3: Experimental Protocols for Mechanistic Analysis

To validate the mechanisms described above, a series of standardized in vitro assays are essential. These protocols form the basis of the drug discovery cascade.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Causality: This assay measures the ability of a non-labeled test compound to compete with a high-affinity, radiolabeled ligand for binding to the receptor. A potent compound will displace the radioligand at a low concentration. This is the foundational experiment to confirm a direct interaction between the compound and its putative target.

Methodology:

  • Preparation: Prepare cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human µ-opioid receptor).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Self-Validation: The protocol must include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of a known, non-labeled drug). The specific binding is the difference between the two.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To measure the functional activity of a compound at a Gαi/o- or Gαs-coupled GPCR, determining its potency (EC50) and efficacy (Emax).

Causality: Agonist binding to a GPCR triggers the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the membrane upon receptor activation. The amount of incorporated radioactivity is a direct measure of G-protein activation. This experiment distinguishes between agonists (which stimulate binding), antagonists (which have no effect on their own but block agonist effects), and inverse agonists (which reduce basal binding).

Methodology:

  • Preparation: Prepare cell membranes expressing the target receptor (e.g., M4 mAChR).

  • Incubation: In a 96-well plate, combine the membranes, a fixed concentration of [³⁵S]GTPγS, GDP (to ensure receptors are in the inactive state), and varying concentrations of the test compound.

  • Reaction: Incubate at 30°C for 60 minutes to allow for receptor activation and [³⁵S]GTPγS binding.

  • Separation & Quantification: The separation and quantification steps are identical to the radioligand binding assay (filtration and scintillation counting).

  • Analysis: Plot the amount of [³⁵S]GTPγS bound versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum stimulation relative to a standard full agonist).

Signaling Pathway for M4 Muscarinic Receptor PAMs

cluster_receptor M4 Receptor Complex cluster_active Active State Receptor M4 mAChR (Inactive) G_Protein Gαi/o-GDP (Inactive) Receptor->G_Protein Coupled Active_Receptor M4 mAChR (Active) Receptor->Active_Receptor Activation ACh Acetylcholine (ACh) ACh->Receptor Binds Orthosteric Site PAM Positive Allosteric Modulator (PAM) PAM->Receptor Binds Allosteric Site (Enhances ACh Affinity) G_Protein_Active Gαi/o-GTP (Active) Active_Receptor->G_Protein_Active Catalyzes GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP Reduces

Caption: Mechanism of an M4 PAM, which enhances acetylcholine's ability to activate the receptor.

Conclusion and Future Perspectives

Derivatives of methyl 4-methoxypiperidine-1-carboxylate represent a rich and pharmacologically diverse class of molecules. By strategically modifying the core scaffold, medicinal chemists can design compounds that interact with high affinity and selectivity at a wide array of biological targets, from GPCRs like opioid and muscarinic receptors to intracellular chaperones like the sigma receptor. The mechanisms of action are varied, ranging from direct competitive agonism and antagonism to more nuanced allosteric modulation.

The future of this chemical class lies in the pursuit of even greater selectivity and refined functional profiles to maximize therapeutic benefit while minimizing off-target effects. The development of bifunctional molecules targeting multiple receptors simultaneously and the continued exploration of allosteric modulation are promising avenues that will undoubtedly yield the next generation of therapeutics for complex neurological and psychiatric disorders.

References

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  • Selected examples of morphinan‐derived opioid receptor ligands. (n.d.). ResearchGate. [Link]

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. (n.d.). PMC. [Link]

  • 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. (2014). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • New potent muscarinic receptor ligands bearing the 1,4-dioxane nucleus: Investigation on the nature of the substituent in position 2. (2024). Archiv der Pharmazie. [Link]

  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. (1995). PubMed. [Link]

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Methodological & Application

Application Note: Synthesis and Isolation Protocol for Methyl 4-Methoxypiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers.

Introduction and Mechanistic Rationale

Methyl 4-methoxypiperidine-1-carboxylate (CAS: 308108-00-1) is a critical piperidine-derived building block frequently utilized in medicinal chemistry and pharmaceutical development[1][2]. The installation of a methyl carbamate moiety on the secondary amine serves a dual purpose: it acts as a robust protecting group against oxidative and basic conditions during multi-step syntheses[3], and it frequently serves as a structural pharmacophore in final drug candidates by modulating lipophilicity and hydrogen-bonding potential.

The most efficient and scalable methodology for synthesizing this compound involves the nucleophilic acyl substitution of 4-methoxypiperidine with methyl chloroformate[4]. This protocol utilizes a Schotten-Baumann-type condition in an organic solvent, employing an organic base (Triethylamine, TEA) as an acid scavenger to drive the equilibrium forward and prevent the deactivation of the nucleophilic amine.

G Amine 4-Methoxypiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Methyl Chloroformate (Electrophile) Reagent->Intermediate Base Triethylamine (TEA) (Acid Scavenger) Byproduct TEA·HCl (Precipitate) Base->Byproduct Product Methyl 4-methoxypiperidine- 1-carboxylate Intermediate->Product Elimination of Cl⁻ Intermediate->Byproduct TEA neutralizes HCl

Reaction workflow and mechanistic pathway for methyl carbamate synthesis.

Materials and Reagents

The following quantitative data outlines the stoichiometry required for a standard 10 mmol scale synthesis.

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
4-Methoxypiperidine115.181.001.15 g (10 mmol)Starting Material / Nucleophile
Methyl Chloroformate94.501.101.04 g (11 mmol)Acylating Agent
Triethylamine (TEA)101.191.501.52 g (15 mmol)Acid Scavenger / Base
Dichloromethane (DCM)84.93N/A25.0 mLAprotic Solvent
Brine (Sat. NaCl)N/AN/A20.0 mLAqueous Wash

Note: Methyl chloroformate is highly toxic and corrosive. All operations must be conducted in a certified fume hood with appropriate PPE.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; each step includes the causal reasoning for the specific condition applied, ensuring reproducibility and scientific integrity.

Phase 1: Reaction Setup and Initiation
  • Preparation of the Amine Solution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxypiperidine (1.15 g, 10 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical because methyl chloroformate readily hydrolyzes in the presence of moisture to form methanol, carbon dioxide, and HCl, which depletes the reagent and lowers the yield[4].

  • Addition of the Base: Add Triethylamine (1.52 g, 15 mmol) to the stirring solution.

    • Causality: TEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction. Without it, the HCl would protonate the unreacted 4-methoxypiperidine, rendering it non-nucleophilic and halting the reaction at a maximum of 50% conversion[4].

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

Phase 2: Electrophile Addition and Propagation
  • Reagent Addition: Prepare a solution of methyl chloroformate (1.04 g, 11 mmol) in anhydrous DCM (5 mL). Transfer this to a dropping funnel and add it dropwise to the reaction mixture over 15–20 minutes.

    • Causality: The formation of the carbamate is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing solvent boil-off and minimizing side reactions such as the formation of urea derivatives or over-alkylation[4].

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir for an additional 4–6 hours.

    • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) or HPLC. The disappearance of the highly polar amine spot and the appearance of a less polar product spot indicates completion.

Phase 3: Work-up and Isolation
  • Quenching: Quench the reaction by adding 15 mL of cold distilled water.

    • Causality: Water solubilizes the triethylamine hydrochloride (TEA·HCl) salt byproduct and destroys any trace amounts of unreacted methyl chloroformate[4].

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 10 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (20 mL).

    • Causality: The acidic wash removes any residual traces of TEA or unreacted starting amine. The basic wash neutralizes residual acid, and brine drives water out of the organic phase, pre-drying it.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow to colorless oil. The predicted density of the product is approximately 1.08 g/cm³[2].

Troubleshooting and Optimization

If suboptimal yields or impurities are observed, consult the following diagnostic matrix:

Table 2: Process Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion (Starting material remains)Hydrolysis of methyl chloroformate due to wet solvent; or insufficient base.Ensure DCM is strictly anhydrous. Increase TEA to 2.0 equivalents. Verify reagent purity[4].
Formation of Urea Byproducts Presence of water or CO₂ contamination leading to diamine bridging.Dry glassware thoroughly. Maintain strict inert atmosphere (N₂) during reagent addition[4].
Product is an impure oil Co-elution of structurally similar byproducts during extraction.Perform flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure carbamate[4].

References

  • 2-(4-methylphenyl)azetidine - EvitaChem: methyl 4-methoxypiperidine-1-carboxylate. EvitaChem.
  • 1-哌啶羧酸甲酯cas号308108-00-1分子式、结构式 - 盖德化工网. Guidechem.
  • How to improve the yield of "Bis(4-aminocyclohexyl)methyl carbamate" synthesis. Benchchem.
  • Greene's Protective Groups in Organic Synthesis. Fourth Edition. Journal of Medicinal Chemistry - ACS Publications.

Sources

Application Note: Utilizing Methyl 4-Methoxypiperidine-1-Carboxylate in Advanced API Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of Active Pharmaceutical Ingredient (API) manufacturing, the selection of robust, orthogonal building blocks is paramount for the scalable synthesis of complex therapeutics. Methyl 4-methoxypiperidine-1-carboxylate (CAS 308108-00-1) has emerged as a highly strategic intermediate, particularly in the development of neuro-active compounds, analgesics, and targeted kinase inhibitors[1].

The utility of this molecule lies in its dual functionality:

  • The 4-Methoxypiperidine Pharmacophore: The piperidine ring provides a basic nitrogen center crucial for target receptor binding, while the 4-methoxy substitution acts as a precise hydrogen-bond acceptor. This motif enhances the aqueous solubility, bioavailability, and lipophilic balance of the final API formulation[1][2].

  • The Methyl Carbamate Protecting Group: Unlike standard Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups, the methyl carbamate provides exceptional stability. The amide resonance in organic carbamates restricts free rotation about the C–N bond, lowering the resonance energy by 3–4 kcal/mol compared to standard amides[3]. This imparts profound resistance to extremes of pH, strong nucleophiles, and ambient catalytic hydrogenation, allowing chemists to perform aggressive downstream transformations on the API scaffold without premature deprotection[3].

API Synthesis Workflow Integration

The integration of methyl 4-methoxypiperidine-1-carboxylate into an API workflow typically involves carrying the protected piperidine through multiple synthetic steps. Once the primary molecular scaffold is assembled, the highly stable methyl carbamate is chemoselectively cleaved to reveal the secondary amine, which is then coupled to the target core.

G A Methyl 4-methoxypiperidine- 1-carboxylate B TMSI-Mediated Deprotection A->B C Free 4-Methoxypiperidine Intermediate B->C D Buchwald-Hartwig Cross-Coupling C->D E Target API Scaffold (e.g., CNS Agent) D->E

Workflow illustrating the integration of methyl 4-methoxypiperidine-1-carboxylate into API synthesis.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that every synthetic step must be self-validating. The most critical bottleneck in utilizing this building block is the deprotection of the methyl carbamate. Traditional methods require prolonged heating in strong acids (e.g., HBr/AcOH) or strong bases (e.g., KOH/EtOH), which frequently degrade sensitive functional groups on complex API intermediates[4].

To circumvent this, the protocol below utilizes Trimethylsilyl Iodide (TMSI) . TMSI operates under mild, Brønsted-neutral conditions, ensuring chemoselective cleavage without compromising the integrity of the parent API.

Protocol A: Chemoselective Deprotection via In Situ TMSI

Causality: The hard silicon atom of TMSI coordinates selectively to the carbamate carbonyl oxygen. This activates the sterically accessible methyl group for a nucleophilic attack by the soft iodide ion, expelling methyl iodide and forming a labile silyl carbamate that is easily hydrolyzed.

Reagents & Equipment:

  • Methyl 4-methoxypiperidine-1-carboxylate (1.0 eq)

  • Sodium Iodide (NaI, 3.0 eq)

  • Chlorotrimethylsilane (TMSCl, 3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Chloroform (CHCl₃)

  • Argon-purged Schlenk flask

Step-by-Step Methodology:

  • Preparation: Dissolve the protected piperidine (1.0 eq) in anhydrous MeCN (0.5 M concentration) under an inert argon atmosphere.

  • Reagent Generation: Add anhydrous NaI (3.0 eq) to the stirring solution. Dropwise, add TMSCl (3.0 eq) over 10 minutes. Note: Generating TMSI in situ avoids the degradation issues associated with storing commercial TMSI.

  • Activation: Heat the reaction mixture to 60 °C for 4–6 hours.

  • Hydrolysis: Cool the reactor to 0 °C. Quench the reaction by slowly adding anhydrous Methanol (MeOH). This step hydrolyzes the intermediate silyl carbamate, releasing CO₂ gas and yielding the hydroiodide salt of 4-methoxypiperidine.

  • Process Analytical Technology (PAT) Check: Withdraw a 10 µL aliquot. Analyze via ATR-FTIR to confirm the complete disappearance of the carbamate C=O stretching frequency at ~1700 cm⁻¹. Cross-validate with LC-MS to ensure the presence of the free amine mass [M+H]⁺ = 116.1 m/z.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in water, basify to pH 10 using 1M NaOH, and extract with Dichloromethane (DCM) (3 × 15 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the pure 4-methoxypiperidine core.

Mechanism N1 Carbamate C=O N2 TMSI Activation N1->N2 N3 Silyl Carbamate Intermediate N2->N3 N4 Hydrolysis (MeOH/H2O) N3->N4 N5 Secondary Amine N4->N5

Mechanistic pathway of TMSI-mediated methyl carbamate cleavage.

Protocol B: Downstream API Scaffold Functionalization (Buchwald-Hartwig Amination)

Causality: Once deprotected, the secondary amine of the 4-methoxypiperidine must be attached to the API core. Palladium-catalyzed cross-coupling is utilized here to form a robust C–N bond with aryl halide scaffolds, a common motif in modern neuro-active drugs.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, combine the newly deprotected 4-methoxypiperidine (1.2 eq), the target aryl halide API scaffold (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos ligand (0.04 eq) in anhydrous 1,4-dioxane.

  • Add Sodium tert-butoxide (NaOtBu, 2.0 eq) to act as the base for the catalytic cycle.

  • Seal the vessel, remove it from the glovebox, and heat at 100 °C for 3 hours.

  • Self-Validation: Monitor the reaction via HPLC. The reaction is complete when the aryl halide peak area is integrated at <1% relative to the product peak.

Quantitative Data Presentation

To assist process chemists in selecting the optimal parameters for scale-up, the following table summarizes the quantitative metrics of various methyl carbamate deprotection strategies based on established literature[4].

Deprotection MethodReagents & SolventsTemp / TimeTypical YieldAPI Scaffold CompatibilityMechanism of Cleavage
Silylative Cleavage (Preferred) TMSI in CHCl₃ or MeCNReflux / 6 h100% High (Brønsted-neutral)Nucleophilic attack by I⁻ on methyl group[4]
Acidic Hydrolysis HBr in AcOHRT / 22 h74%Low (Degrades acid-sensitive groups)Protonation followed by hydrolysis[4]
Basic Hydrolysis KOH in EtOHReflux / 24 hVariable (<60%)Low (Degrades base-sensitive esters)Saponification of the carbamate

Table 1: Comparative analysis of methyl carbamate deprotection methodologies for API manufacturing.

Conclusion

Methyl 4-methoxypiperidine-1-carboxylate is an indispensable building block in the modern medicinal chemist's toolkit. By leveraging the extreme stability of the methyl carbamate group during complex scaffold assembly, and subsequently employing mild, TMSI-mediated chemoselective deprotection, manufacturers can achieve high-yielding, scalable syntheses of highly functionalized piperidine-based APIs.

References

  • SynArchive. "Protection of Amine by Carbamate - Methyl Carbamate Deprotection Yields". Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications). "Stereocontrolled Ring-Opening of a Hindered Sulfamidate with Nitrogen-Containing Aromatic Heterocycles". Available at: [Link]

  • National Institutes of Health (NIH - PMC). "Organic Carbamates in Drug Design and Medicinal Chemistry". Available at:[Link]

Sources

Application Notes and Protocols for the Synthetic Manipulation of Methyl 4-Methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Piperidine Scaffold

Methyl 4-methoxypiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. The piperidine motif is a privileged scaffold, frequently found in approved pharmaceuticals due to its favorable physicochemical properties and ability to orient substituents in three-dimensional space.[1] This guide provides detailed experimental protocols for key transformations of methyl 4-methoxypiperidine-1-carboxylate, focusing on the manipulation of the N-carbamate protecting group.

The primary reactive handle on this molecule is the tert-butoxycarbonyl (Boc) group, which protects the piperidine nitrogen. The strategic removal of this group is often the first step in elaborating the core structure. Subsequent reactions, such as N-alkylation, allow for the introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR).[2] This document details protocols for N-Boc deprotection and subsequent N-alkylation, providing researchers with reliable methods for library generation and targeted synthesis.

Core Synthetic Transformations & Rationale

The synthetic utility of methyl 4-methoxypiperidine-1-carboxylate is centered on the reactivity of the piperidine nitrogen. The following sections provide validated, step-by-step protocols for its deprotection and further functionalization.

G start Methyl 4-methoxypiperidine-1-carboxylate deprotection Protocol 1: N-Boc Deprotection start->deprotection Acidic Hydrolysis product1 4-Methoxypiperidine (as salt or free base) deprotection->product1 alkylation Protocol 2: N-Alkylation via Reductive Amination product1->alkylation Aldehyde/Ketone, Reducing Agent product2 N-Alkyl-4-methoxypiperidine alkylation->product2

Caption: Overview of key synthetic transformations.

Protocol 1: Acid-Mediated N-Boc Deprotection

Conceptual Overview: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.[3] The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[4] Common reagents for this transformation are trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in 1,4-dioxane.[5]

Expert Insights: The choice between TFA and HCl/dioxane often depends on the downstream application and the acid sensitivity of other functional groups in the molecule. TFA is a strong acid that enables rapid deprotection, but its volatility and corrosiveness require careful handling. 4M HCl in dioxane is another excellent option, often resulting in the precipitation of the hydrochloride salt of the product, which can be a convenient method of isolation.[5] The reaction is typically performed at room temperature, as elevated temperatures are usually unnecessary and may lead to side reactions.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Methyl 4-methoxypiperidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: Dissolve methyl 4-methoxypiperidine-1-carboxylate (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask at room temperature.

  • Acid Addition: To the stirred solution, slowly add an excess of the deprotecting agent.

    • Option A (TFA): Add TFA (5-10 eq.) dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature.

    • Option B (HCl/dioxane): Add 4M HCl in 1,4-dioxane (5-10 eq.) dropwise at 0 °C and allow the mixture to stir at room temperature.[2]

  • Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This is typically complete within 1-4 hours.[5]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • For isolation of the free amine: Carefully basify the residue by adding it to a stirred, cold saturated aqueous NaHCO₃ solution until gas evolution ceases (pH > 8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-methoxypiperidine.

  • Purification: The product is often of sufficient purity for the next step. If necessary, it can be purified by distillation or silica gel column chromatography.

G cluster_0 Protocol 1: Deprotection cluster_1 Protocol 2: N-Alkylation start Boc-Protected Piperidine add_acid Add TFA or HCl/Dioxane start->add_acid monitor Monitor via TLC/LC-MS add_acid->monitor workup1 Quench & Extract monitor->workup1 product1 4-Methoxypiperidine (Free Base) workup1->product1 add_carbonyl Add Aldehyde/Ketone product1->add_carbonyl Proceed to Alkylation add_reductant Add NaBH(OAc)₃ add_carbonyl->add_reductant monitor2 Monitor via TLC/LC-MS add_reductant->monitor2 workup2 Quench & Extract monitor2->workup2 product2 N-Alkyl-4-methoxypiperidine workup2->product2

Caption: Workflow from N-Boc deprotection to N-alkylation.

Protocol 2: N-Alkylation via Reductive Amination

Conceptual Overview: Reductive amination is a powerful and highly reliable method for forming carbon-nitrogen bonds.[6] The reaction between the secondary amine (4-methoxypiperidine, obtained from Protocol 1) and an aldehyde or ketone first forms an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation because it is mild, selective for iminium ions over carbonyls, and does not react vigorously with protic solvents.[2]

Expert Insights: The one-pot nature of this reaction makes it highly efficient for library synthesis. The choice of solvent is typically a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). For less reactive amines or carbonyls, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate.[2] It is crucial to add the reducing agent portion-wise to control the reaction rate and any potential exotherm.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 4-Methoxypiperidine (from Protocol 1)

  • Desired aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Reaction Setup: To a stirred solution of 4-methoxypiperidine (1.0 eq.) in anhydrous DCM, add the desired aldehyde or ketone (1.0–1.2 eq.). Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.2–1.5 eq.) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring (Trustworthiness): Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.[2]

  • Workup:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[6]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 4-methoxypiperidine derivative.

Summary of Reaction Conditions

Reaction TypeKey ReagentsSolventTypical TimeTypical YieldCitation
N-Boc Deprotection TFA or 4M HCl in dioxaneDCM or Dioxane1-4 hours>95%[5],[7],[4]
N-Alkylation Aldehyde/Ketone, NaBH(OAc)₃DCM or DCE3-12 hours70-95%[2],[6]

References

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (2025).
  • Synthesis of N-Substituted Piperidines from 1-Boc-4-Formyl-4-methylpiperidine: Application Notes and Protocols - Benchchem. (2025).
  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC. (n.d.).
  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. (n.d.).
  • (PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones - ResearchGate. (2017).
  • Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. (n.d.).
  • WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).
  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. (n.d.).
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (2026).
  • Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com. (n.d.).
  • BOC Protection and Deprotection - J&K Scientific LLC. (2026).
  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.).
  • CN101665458B - Preparation method of N-methoxyl-N-methyl-1-tosylpiperidine-4-amide. (n.d.).
  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (2019).
  • 1-Boc-4-methoxypiperidine synthesis - ChemicalBook. (n.d.).
  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester - ChemicalBook. (2022).
  • Methyl 4-oxopiperidine-1-carboxylate | C7H11NO3 | CID 121606 - PubChem - NIH. (n.d.).
  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017).
  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents. (n.d.).
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. (n.d.).
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline - Benchchem. (2026).
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Application Notes and Protocols for the Use of N-Methyl-1-(piperidin-4-YL)methanamine in Solid-Phase Synthesis - Benchchem. (2025).

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scale-up synthesis techniques for methyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis Techniques for Methyl 4-Methoxypiperidine-1-Carboxylate

Executive Overview

Methyl 4-methoxypiperidine-1-carboxylate is a critical functionalized building block frequently utilized in the development of Lysophosphatidic Acid Receptor 5 (LPA5) antagonists[1] and Kv7 potassium channel modulators[2]. While medicinal chemistry routes often rely on the direct N-carbamoylation of 4-methoxypiperidine or the O-methylation of N-protected piperidinols using sodium hydride and methyl iodide, these methods present severe safety and economic bottlenecks upon scale-up.

This application note details a rigorously optimized, two-step scalable synthesis starting from the highly cost-effective 4-hydroxypiperidine. By leveraging biphasic Schotten-Baumann conditions for N-carbamoylation[3] and Phase-Transfer Catalysis (PTC) for O-methylation, this protocol eliminates pyrophoric reagents, minimizes volatile toxic intermediates, and provides a self-validating workflow suitable for multi-kilogram active pharmaceutical ingredient (API) manufacturing.

Strategic Route Selection & Mechanistic Causality

The transition from bench-scale to pilot-plant requires replacing hazardous reagents with scalable equivalents. The traditional O-methylation utilizing NaH/DMF and methyl iodide is entirely unsuitable for scale-up due to the generation of explosive hydrogen gas, the extreme volatility of methyl iodide (BP 42 °C), and the difficulties in recovering DMF from aqueous waste streams.

To circumvent this, our optimized route employs a liquid-liquid Phase-Transfer Catalysis (PTC) system. By utilizing 50% aqueous NaOH as the base, toluene as the organic phase, and tetrabutylammonium bromide (TBAB) as the catalyst, the system safely deprotonates the secondary alcohol. Dimethyl sulfate (DMS) serves as the alkylating agent; while still toxic, its higher boiling point (188 °C) and lower vapor pressure make it significantly safer to handle in controlled reactor environments than methyl iodide. For facilities requiring ultra-green profiles, dimethyl carbonate (DMC) can be substituted under gas-liquid PTC conditions, though it requires pressurized reactors[4].

Route A 4-Hydroxypiperidine (Starting Material) B Methyl Chloroformate NaOH (aq) / DCM < 10 °C, pH 8.5-9.5 A->B Step 1: N-Carbamoylation C Methyl 4-hydroxypiperidine- 1-carboxylate B->C D Dimethyl Sulfate (DMS) TBAB / NaOH (aq) / Toluene High Agitation C->D Step 2: O-Methylation E Methyl 4-methoxypiperidine- 1-carboxylate D->E

Figure 1: Scalable two-step synthetic route utilizing Schotten-Baumann and PTC methodologies.

Protocol 1: Schotten-Baumann N-Carbamoylation

Causality & Process Control: Methyl chloroformate is highly reactive and prone to rapid aqueous hydrolysis. A biphasic system (Dichloromethane/Water) acts as a thermal sink for the exothermic reaction. Maintaining the pH strictly between 8.5 and 9.5 via continuous base addition is critical. Below pH 8.5, the piperidine nitrogen remains protonated, stalling the reaction. Above pH 9.5, ambient hydroxide outcompetes the amine, leading to the rapid hydrolysis of the chloroformate into methanol and CO₂, which artificially inflates reagent consumption and causes dangerous gas evolution.

Self-Validating Mechanism: The reaction's progress is intrinsically tied to base consumption. Once the pH stabilizes without the further addition of NaOH, the acylation is definitively complete, acting as a reliable In-Process Control (IPC) independent of chromatographic sampling.

Step-by-Step Methodology:

  • Reactor Charge: To a jacketed reactor, charge 4-hydroxypiperidine (1.0 eq, 1.0 kg), deionized water (5.0 L), and Dichloromethane (DCM, 5.0 L). Initiate stirring at 250 rpm.

  • Cooling: Circulate coolant to bring the internal temperature to 0–5 °C.

  • Co-Addition: Using dual addition pumps, simultaneously add methyl chloroformate (1.1 eq, 1.02 kg) and 20% w/w aqueous NaOH (approx. 1.2 eq).

  • Parameter Maintenance: Modulate the addition rates to maintain the internal temperature < 10 °C and the pH at 9.0 ± 0.5.

  • Maturation: Once addition is complete and pH stabilizes, stir the biphasic mixture for 1 hour at 15 °C.

  • Workup: Halt agitation and allow phase separation (15 mins). Drain the lower organic (DCM) layer. Wash the organic layer with 10% brine (3.0 L).

  • Concentration: Distill the DCM under reduced pressure (400 mbar, 35 °C) to yield methyl 4-hydroxypiperidine-1-carboxylate as a viscous pale oil.

Protocol 2: Phase-Transfer Catalyzed (PTC) O-Methylation

Causality & Process Control: In this PTC system, high-shear agitation is non-negotiable. It maximizes the interfacial surface area between the aqueous base and the organic toluene phase, allowing the lipophilic tetrabutylammonium cation (Q⁺) to efficiently shuttle hydroxide ions across the boundary to deprotonate the substrate.

Self-Validating Mechanism: The destruction of excess DMS is validated via an aqueous ammonia quench. The quench produces a mild, controlled exotherm; the absence of a temperature spike upon a secondary addition of ammonia confirms the complete neutralization of the alkylating agent, ensuring operator safety prior to phase separation.

PTC cluster_aq Aqueous Phase (50% NaOH) cluster_org Organic Phase (Toluene) OH OH⁻ QOH Q⁺OH⁻ OH->QOH Ion Exchange Q_aq Q⁺Br⁻ (TBAB) Q_aq->QOH QOH_org Q⁺OH⁻ QOH->QOH_org Phase Transfer ROH Substrate (ROH) ROQ RO⁻Q⁺ ROH->ROQ QOH_org->ROQ Deprotonation Prod Product (ROMe) ROQ->Prod Alkylation DMS Me2SO4 DMS->Prod

Figure 2: Biphasic Phase-Transfer Catalysis (PTC) mechanism for scalable O-methylation.

Step-by-Step Methodology:

  • Reactor Charge: Charge the reactor with methyl 4-hydroxypiperidine-1-carboxylate (1.0 eq, 1.0 kg from Step 1), Toluene (5.0 L), and TBAB (0.05 eq, 101 g).

  • Base Addition: Add 50% w/w aqueous NaOH (3.0 eq, 1.51 kg). Initiate high-shear agitation (≥ 350 rpm) to create a fine emulsion.

  • Temperature Control: Cool the reactor jacket to maintain an internal temperature of 10–15 °C.

  • Alkylation: Slowly dose Dimethyl sulfate (DMS, 1.2 eq, 0.95 kg) over 2 hours. Caution: DMS addition is highly exothermic. Strict feed-rate control is required to prevent thermal runaway.

  • Maturation: Warm the reactor to 20–25 °C and stir vigorously for 4 hours. IPC via GC or HPLC should indicate >98% conversion.

  • Quench (Critical Safety Step): Cool to 10 °C. Slowly add 10% aqueous ammonia (1.0 L) over 30 minutes to destroy unreacted DMS. Monitor the exotherm. Stir for an additional 1 hour.

  • Workup: Halt agitation, allow phases to separate, and discard the lower aqueous layer (contains toxic methyl sulfate salts; route to specialized waste). Wash the organic layer with deionized water (2 x 2.0 L).

  • Isolation: Distill the toluene under vacuum (50 mbar, 45 °C) to afford the target methyl 4-methoxypiperidine-1-carboxylate as a clear liquid.

Quantitative Data & Process Metrics

The transition from bench-scale to pilot-scale demonstrates the robustness of the biphasic methodology. The E-Factor (kg waste / kg product) significantly drops at larger scales due to optimized solvent recovery and the elimination of the highly dilute aqueous streams required in traditional DMF/NaH workups.

Production ScaleStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Purity (GC, %a/a)Process E-Factor
100 g (Bench)94.291.586.2>99.112.4
1.0 kg (Kilo-lab)95.192.888.2>99.59.8
10.0 kg (Pilot)95.593.489.2>99.78.5

Table 1: Scale-up metrics demonstrating yield retention and improved environmental efficiency (E-Factor) across escalating batch sizes.

References

  • National Center for Biotechnology Information (PMC - NIH)
  • Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5)
  • Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors MDPI - Pharmaceuticals URL
  • PTC O-Methylation Using NaH/DMF – Are You Kidding Me?
  • A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC)

Sources

Catalytic Functionalization of Methyl 4-Methoxypiperidine-1-Carboxylate: Application Notes and Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold and the Imperative for Precision Functionalization

The piperidine motif is a cornerstone in modern medicinal chemistry, embedded in the molecular architecture of a vast number of pharmaceuticals and bioactive compounds.[1][2] Its saturated, three-dimensional structure often imparts favorable physicochemical properties, including improved solubility and metabolic stability, which are critical for successful drug development. Methyl 4-methoxypiperidine-1-carboxylate, the subject of this guide, represents a versatile building block, featuring a carbamate-protected nitrogen and an electron-donating methoxy group at the C4 position. The strategic, late-stage functionalization of such scaffolds via catalytic C-H activation is a paramount objective in drug discovery, offering an atom-economical and efficient route to novel chemical entities with tailored pharmacological profiles.[3][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic functionalization of methyl 4-methoxypiperidine-1-carboxylate. We will delve into the core principles of transition metal-catalyzed C-H activation, explore various catalytic systems, and provide detailed, field-proven protocols for the synthesis of functionalized piperidine derivatives.

Pillar 1: Understanding the Catalytic Landscape for Piperidine Functionalization

The direct functionalization of C(sp³)–H bonds in saturated heterocycles like piperidine has historically been a significant challenge due to their inherent inertness.[6] However, the advent of transition metal catalysis has revolutionized this field, enabling the selective transformation of C-H bonds into new C-C, C-N, and C-O bonds.[6][7] The primary strategies rely on the use of transition metals such as palladium, rhodium, and ruthenium, often in conjunction with directing groups to control regioselectivity.[8][9]

The Role of the N-Carbamoyl Group as a Directing Element

The methyl carboxylate group on the piperidine nitrogen in our target molecule can serve as a directing group, coordinating to the metal center and bringing the catalyst into close proximity to specific C-H bonds. This chelation-assisted strategy is a powerful tool for achieving regioselectivity in C-H activation.[9] The most common sites for functionalization in N-protected piperidines are the C2 and C3/C4 positions, with the outcome often dictated by the specific catalyst, ligands, and reaction conditions employed.[1][3]

Electronic Influence of the C4-Methoxy Group

The electron-donating nature of the methoxy group at the C4 position is expected to influence the electronic properties of the piperidine ring. This can impact the reactivity of the adjacent C-H bonds, potentially making them more susceptible to certain types of catalytic activation. Understanding and leveraging this electronic effect is key to designing successful functionalization strategies.[10]

Pillar 2: Catalytic Systems and Strategic Applications

The choice of the catalytic system is paramount in determining the outcome of the C-H functionalization reaction. Below, we explore two of the most powerful and versatile catalytic platforms for the functionalization of piperidine derivatives: Palladium and Rhodium catalysis.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a workhorse in cross-coupling chemistry and has been successfully applied to the C-H arylation of saturated heterocycles.[7] These reactions typically proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. The use of specific ligands is often crucial for catalyst stability and for modulating reactivity and selectivity.[7]

G cluster_0 Catalytic Cycle Substrate Methyl 4-methoxypiperidine-1-carboxylate Coordination Coordination Substrate->Coordination Coordination Pd_catalyst Pd(OAc)₂ + Ligand Pd_catalyst->Coordination Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative_Addition Aryl_Halide->Oxidative_Addition Base Base (e.g., K₂CO₃) C-H_Activation C-H_Activation Base->C-H_Activation Solvent Solvent (e.g., Toluene) Product Arylated Piperidine Coordination->C-H_Activation C-H Activation C-H_Activation->Oxidative_Addition Forms Palladacycle Reductive_Elimination Reductive_Elimination Oxidative_Addition->Reductive_Elimination Forms C-C bond Reductive_Elimination->Pd_catalyst Regeneration Reductive_Elimination->Product

Caption: Palladium-catalyzed C-H arylation workflow.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts have shown remarkable efficacy in a variety of C-H functionalization reactions, including carbene and nitrene insertions, as well as directed C-H activations.[3][11] The choice of the rhodium precursor and the ligand system can dramatically influence the regioselectivity of the functionalization, allowing for targeted modifications at different positions of the piperidine ring.[3][12]

G cluster_0 Catalytic Cycle Rh_catalyst Rh₂(OAc)₄ Carbene_Formation Carbene_Formation Rh_catalyst->Carbene_Formation Diazo Diazo Compound (R-CHN₂) Diazo->Carbene_Formation Substrate Methyl 4-methoxypiperidine-1-carboxylate C-H_Insertion C-H_Insertion Substrate->C-H_Insertion Product Functionalized Piperidine N2 N₂ Carbene_Formation->N2 Extrusion Rh_Carbene Rh_Carbene Carbene_Formation->Rh_Carbene Forms Rhodium Carbene Rh_Carbene->C-H_Insertion C-H_Insertion->Rh_catalyst Regeneration C-H_Insertion->Product

Caption: Rhodium-catalyzed C-H insertion with a diazo compound.

Pillar 3: Detailed Application Protocols

The following protocols are designed to be self-validating systems, providing detailed step-by-step methodologies. These are based on established procedures for analogous N-protected piperidines and have been adapted for methyl 4-methoxypiperidine-1-carboxylate.[3][7] Researchers should consider these as robust starting points for their own investigations.

Protocol 1: Palladium-Catalyzed C-H Arylation at the C2 Position

This protocol outlines a procedure for the direct arylation of the C2 position of the piperidine ring, a site often favored electronically due to the adjacent nitrogen atom.[3][6]

Materials:

  • Methyl 4-methoxypiperidine-1-carboxylate

  • Aryl bromide or iodide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add methyl 4-methoxypiperidine-1-carboxylate (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv) to the flask.

  • Add anhydrous solvent (e.g., toluene, to a concentration of 0.1 M).

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C2-arylated piperidine derivative.

Expected Outcome and Troubleshooting:

  • Expected Yield: 50-80%, depending on the aryl halide and ligand used.

  • Potential Pitfalls: Incomplete conversion or formation of diarylated products.

  • Troubleshooting:

    • If conversion is low, increase the reaction temperature or time. Screen different phosphine ligands or bases.

    • If diarylation is observed, reduce the equivalents of the aryl halide or lower the reaction temperature.

Protocol 2: Rhodium-Catalyzed C-H Functionalization with a Diazo Compound

This protocol describes the introduction of a functionalized carbon substituent at a C-H bond of the piperidine ring using a rhodium carbene intermediate. The regioselectivity (C2 vs. C3/C4) can often be tuned by the choice of the rhodium catalyst and the N-protecting group.[3][12]

Materials:

  • Methyl 4-methoxypiperidine-1-carboxylate

  • Diazo compound (e.g., methyl phenyldiazoacetate)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or another suitable rhodium catalyst

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

  • Syringe pump

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add methyl 4-methoxypiperidine-1-carboxylate (1.5 equiv) and the rhodium catalyst (1 mol%).

  • Add anhydrous solvent (e.g., DCM) to dissolve the reactants.

  • Prepare a solution of the diazo compound (1.0 equiv) in the same anhydrous solvent.

  • Using a syringe pump, add the diazo solution to the reaction mixture over a period of 2-4 hours at room temperature.

  • After the addition is complete, continue to stir the reaction for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Troubleshooting:

  • Expected Yield: 60-90%.

  • Potential Pitfalls: Formation of diazo decomposition byproducts or a mixture of regioisomers.

  • Troubleshooting:

    • Slow addition of the diazo compound is crucial to minimize side reactions.

    • To influence regioselectivity, screen different rhodium catalysts with varying steric and electronic properties (e.g., Rh₂(esp)₂).[3]

Data Presentation: Comparative Analysis of Catalytic Systems

The following table summarizes expected outcomes for the functionalization of N-alkoxycarbonyl piperidines based on literature precedents for similar substrates. This data provides a valuable reference for selecting an appropriate catalytic system.

Catalyst SystemFunctionalization TypeTypical PositionExpected Yield Range (%)Key Considerations
Pd(OAc)₂ / PPh₃ArylationC250-75Good for electron-rich and neutral aryl halides.
Pd(OAc)₂ / BiarylphosphineArylationC2/C360-85Ligand choice can influence regioselectivity.
Rh₂(OAc)₄Carbene InsertionC2 > C3/C470-90Electronically favored at C2.
Chiral Rhodium CatalystAsymmetric Carbene InsertionC2 or C460-85Catalyst design can control site selectivity.[3]

Conclusion: A Gateway to Novel Piperidine Scaffolds

The catalytic functionalization of methyl 4-methoxypiperidine-1-carboxylate opens up a vast chemical space for the synthesis of novel piperidine derivatives. The protocols and strategies outlined in this guide provide a robust framework for researchers to explore these powerful transformations. By understanding the underlying principles of C-H activation and carefully selecting the appropriate catalytic system, scientists can efficiently generate libraries of complex molecules for biological screening, accelerating the pace of drug discovery and development. Further exploration into the development of more selective and efficient catalysts will undoubtedly continue to expand the synthetic utility of this important scaffold.

References

  • Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Approaches to α-functionalization of piperidines by C H... - ResearchGate. ResearchGate. [Link]

  • Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Semantic Scholar. Semantic Scholar. [Link]

  • Expanding Structural Diversity; Removable and Manipulable Directing Groups for C–H Activation. Thieme. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. National Center for Biotechnology Information. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3 - PMC. National Center for Biotechnology Information. [Link]

  • C–H Functionalization Reactions of Unprotected N-Heterocycles by Gold-Catalyzed Carbene Transfer | ACS Catalysis. ACS Publications. [Link]

  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. KAUST Repository. [Link]

  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization | Journal of the American Chemical Society. ACS Publications. [Link]

  • Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation | Organic Letters. ACS Publications. [Link]

  • C-H Functionalization - Ellman Laboratory - Yale University. Yale University. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed. National Center for Biotechnology Information. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization - PubMed. National Center for Biotechnology Information. [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of - ChemRxiv. ChemRxiv. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization | ChemRxiv. ChemRxiv. [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities | ChemRxiv. ChemRxiv. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. National Center for Biotechnology Information. [Link]

  • Copper-mediated oxidative C−H/N−H activations with alkynes by removable hydrazides. Beilstein Journal of Organic Chemistry. [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI. MDPI. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. National Center for Biotechnology Information. [Link]

  • Direct Arylation in the Presence of Palladium Pincer Complexes - MDPI. MDPI. [Link]

  • Ligand-promoted palladium-catalyzed β-methylene CH arylation of primary aldehydes. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Organic Chemistry Portal. [Link]

  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • meta-Selective C-H Functionalization of Pyridines - PubMed. National Center for Biotechnology Information. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. MDPI. [Link]

  • Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of 4-Carboxy-4-pyridylpiperidines Through Palladium-Catalyzed α-Arylation of Esters | Request PDF - ResearchGate. ResearchGate. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

Sources

preparing novel piperidine derivatives from methyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Derivatization of Methyl 4-Methoxypiperidine-1-Carboxylate

Strategic Overview and Chemical Rationale

Methyl 4-methoxypiperidine-1-carboxylate (CAS: 308108-00-1) is a highly versatile, doubly-protected piperidine building block[1][2]. It features a methyl carbamate at the piperidine nitrogen and a methyl ether at the C4 position. Historically, the methyl carbamate has been viewed as a "dead-end" protecting group due to its extreme stability compared to standard Boc or Cbz groups, often requiring harsh basic (refluxing KOH) or acidic (HBr/AcOH) conditions that destroy sensitive pharmacophores.

However, recent advancements in nucleophilic deprotection have unlocked this molecule's potential for orthogonal derivatization. By exploiting the differential electronic properties of the carbamate and the ether, chemists can selectively functionalize either the nitrogen (Pathway A) or the C4-position (Pathway B) to generate novel piperidine derivatives for structure-activity relationship (SAR) campaigns.

G SM Methyl 4-methoxypiperidine- 1-carboxylate PathA Pathway A: N-Deprotection (2-Mercaptoethanol, K3PO4) SM->PathA PathB Pathway B: Ether Cleavage (BBr3, DCM, -78°C) SM->PathB IntA 4-Methoxypiperidine (Free Amine) PathA->IntA ProdA N-Substituted 4-Methoxypiperidines (Amides, Amines) IntA->ProdA Alkylation/ Acylation IntB Methyl 4-hydroxypiperidine- 1-carboxylate PathB->IntB ProdB C4-Substituted Piperidine Carbamates (Ethers, Esters, Amines) IntB->ProdB Mitsunobu/ Oxidation

Figure 1: Orthogonal derivatization pathways for methyl 4-methoxypiperidine-1-carboxylate.

Pathway A: N-Derivatization via Nucleophilic Carbamate Cleavage

Mechanistic Causality

Standard hydrogenolysis (Pd/C, H₂) or Lewis acids fail to cleave methyl carbamates efficiently without side reactions[3][4]. To bypass this, we utilize a highly selective nucleophilic deprotection protocol developed by Scattolin et al. (2022)[3][5]. By using 2-mercaptoethanol in the presence of a mild base (K₃PO₄), the thiolate acts as a potent, soft nucleophile. It undergoes an S_N2 attack directly on the sterically unhindered methyl group of the carbamate[4][6]. This generates a transient carbamic acid that spontaneously decarboxylates to yield the free amine (4-methoxypiperidine) and a volatile methylated thioether byproduct[6].

Protocol A: Synthesis of N-Acyl-4-Methoxypiperidine Derivatives

Step 1: Deprotection to 4-Methoxypiperidine

  • Setup: In a flame-dried round-bottom flask, suspend methyl 4-methoxypiperidine-1-carboxylate (1.0 equiv, 10 mmol) and anhydrous potassium phosphate tribasic (K₃PO₄, 4.0 equiv, 40 mmol) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.25 M concentration[3][4].

  • Purge: Degas the suspension by purging with N₂ for 15 minutes to prevent disulfide formation from the thiol[6][7].

  • Reagent Addition: Add 2-mercaptoethanol (2.0 equiv, 20 mmol) via syringe[4][7].

  • Reaction: Heat the mixture to 75 °C and stir vigorously for 24 hours under N₂[3][7].

  • Workup: Cool the reaction to room temperature and pour into ice-cold distilled water (3x volume of DMAc)[3][7]. Extract the aqueous phase with Dichloromethane (DCM) (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMAc, dry over Na₂SO₄, filter, and concentrate under reduced pressure[3][7]. The resulting 4-methoxypiperidine can be used directly or purified via short-path distillation.

Step 2: N-Acylation (Representative Derivatization)

  • Dissolve the crude 4-methoxypiperidine (1.0 equiv) and a target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0 °C.

  • Stir at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry, and purify via silica gel chromatography to yield the novel N-acyl-4-methoxypiperidine derivative.

Pathway B: C4-Derivatization via Ether Cleavage

Mechanistic Causality

If the target SAR requires modifications at the C4 position while retaining the N-methyl carbamate, the aliphatic methyl ether must be cleaved. Boron tribromide (BBr₃) is a hard Lewis acid that coordinates strongly to the ether oxygen[8][9]. At cryogenic temperatures (-78 °C), BBr₃ selectively cleaves the C4-methoxy group without degrading the N-methyl carbamate, which is electronically deactivated by the adjacent carbonyl[9][10].

Protocol B: Synthesis of C4-Substituted Piperidine Carbamates

Step 1: Ether Cleavage to Methyl 4-hydroxypiperidine-1-carboxylate

  • Setup: Dissolve methyl 4-methoxypiperidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical Step: Failure to cool adequately will result in non-specific cleavage of the carbamate.

  • BBr₃ Addition: Dropwise, add a 1.0 M solution of BBr₃ in DCM (3.0 equiv, 30 mmol) over 30 minutes[8][10].

  • Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 12–16 hours[9][11].

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of methanol (10 mL) to destroy excess BBr₃[8][10]. Pour the mixture into saturated aqueous NaHCO₃ to neutralize the generated HBr[8].

  • Extraction: Extract with DCM (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate[8]. Purify via flash chromatography (Hexanes/EtOAc) to afford methyl 4-hydroxypiperidine-1-carboxylate.

Step 2: C4-Derivatization (Representative Mitsunobu Inversion)

  • Dissolve methyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv), a target phenol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M)[12].

  • Cool to 0 °C and add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise.

  • Stir at room temperature for 12 hours to yield the C4-aryloxy derivative with inverted stereochemistry (if starting from a chiral analog).

Quantitative Data & Reaction Parameters

Table 1 summarizes the operational parameters and functional group compatibilities for the two divergent pathways.

ParameterPathway A: N-DeprotectionPathway B: C4-Ether Cleavage
Primary Reagent 2-Mercaptoethanol / K₃PO₄BBr₃ (1.0 M in DCM)
Solvent DMAcDichloromethane (DCM)
Temperature Profile 75 °C (Isothermal)-78 °C to Room Temperature
Reaction Time 24 hours12 - 16 hours
Typical Yield 85 - 95%75 - 85%
Tolerated Groups Aryl halides, nitriles, alkenesHalogens, nitro groups, amides
Incompatible Groups Epoxides, reactive alkyl halidesAcetals, basic amines, silyl ethers

References

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(19), 3736-3740.[URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01410]
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0470053488]
  • Scientific Update. (2023). To Deprotect and Serve.[URL: https://www.scientificupdate.com/process-chemistry-articles/to-deprotect-and-serve/]
  • EvitaChem. (n.d.). Methyl 4-methoxypiperidine-1-carboxylate Product Specifications. [URL: https://www.evitachem.com/]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 4-Methoxypiperidine-1-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic methodology. This guide is specifically engineered for researchers and drug development professionals seeking to maximize reaction yields and troubleshoot bottlenecks in the synthesis of methyl 4-methoxypiperidine-1-carboxylate.

By bridging mechanistic theory with field-proven protocols, this document provides actionable, self-validating workflows to ensure reproducible carbamylation of 4-methoxypiperidine.

Mechanistic Insights & Reaction Causality

The synthesis of methyl 4-methoxypiperidine-1-carboxylate relies on a nucleophilic acyl substitution. The secondary amine of 4-methoxypiperidine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of methyl chloroformate. This forms a transient tetrahedral intermediate that rapidly collapses, expelling a chloride anion.

To drive the reaction to completion, an auxiliary base (typically triethylamine, TEA) is required. The base acts as an acid scavenger, neutralizing the generated hydrochloric acid (HCl) to form a TEA-HCl salt. Without sufficient base, the unreacted 4-methoxypiperidine will become protonated, rendering it non-nucleophilic and prematurely stalling the reaction yield.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yield stalling at 60–70% despite using a stoichiometric excess of methyl chloroformate? A: This is almost always caused by moisture in the solvent or the use of hygroscopic amine hydrochloride salts. Methyl chloroformate is highly moisture-sensitive; water competes with the amine as a nucleophile, rapidly hydrolyzing the reagent into methanol, HCl, and carbon dioxide[1]. To resolve this, ensure you are using strictly anhydrous dichloromethane (DCM) and that your starting 4-methoxypiperidine is properly free-based and dried prior to the reaction.

Q2: I am observing a significant exotherm upon addition of the chloroformate, followed by a complex crude NMR with multiple byproducts. How do I prevent this? A: The formation of the carbamate is a highly exothermic process. If the internal temperature of the reaction exceeds 10–15 °C during the electrophile addition, competitive side reactions (such as urea formation) and accelerated thermal decomposition of the chloroformate occur[1]. Always perform the dropwise addition of methyl chloroformate at 0 °C using an ice-water bath, and only allow it to warm to room temperature once the addition is complete.

Q3: Should I use a monophasic (DCM/TEA) or biphasic (Schotten-Baumann) solvent system? A: For 4-methoxypiperidine, a monophasic system using DCM and TEA is standard and highly effective[2]. However, you will observe the precipitation of TEA-HCl salts as a thick white slurry. If your stirring mechanism is weak, this slurry can trap the starting material. If vigorous stirring cannot be maintained, switching to a biphasic system (DCM/aq. NaHCO₃) acts as a continuous base reservoir and keeps salts dissolved, though it requires a slightly higher excess of methyl chloroformate to offset aqueous hydrolysis.

Q4: What is the optimal stoichiometric ratio of reagents to guarantee full conversion? A: A field-proven ratio is 1.0 equivalent of 4-methoxypiperidine , 1.2 equivalents of methyl chloroformate , and 1.5 equivalents of triethylamine [2]. The 20% excess of chloroformate compensates for trace ambient moisture, while the 50% excess of base ensures the reaction environment remains sufficiently basic to prevent amine protonation throughout the entire process.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (like TLC staining) and specific physical observations (like salt precipitation) are included to confirm the reaction is proceeding correctly.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and flushed with nitrogen, dissolve 4-methoxypiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M to 0.5 M.

  • Base Addition: Add triethylamine (1.5 equiv) to the solution in one portion. Stir the mixture and cool the flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add methyl chloroformate (1.2 equiv) dropwise over 15–30 minutes. Validation check: You should observe the gradual formation of a white precipitate (TEA-HCl salt), confirming the generation of HCl and the progression of the reaction.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir at RT for 2 hours[2]. Validation check: Monitor the reaction by TLC (e.g., 50% EtOAc/Hexanes). Stain the TLC plate with Ninhydrin and heat; the disappearance of the characteristic purple/pink spot confirms the total consumption of the secondary amine.

  • Workup: Dilute the reaction mixture with additional DCM to dissolve the thick slurry, then quench by adding deionized water. Transfer to a separatory funnel, separate the phases, and extract the aqueous phase once more with DCM.

  • Washing & Isolation: Wash the combined organic phases with saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude methyl 4-methoxypiperidine-1-carboxylate.

Quantitative Data Summary

The following table summarizes the critical parameters required to optimize the yield of the carbamylation reaction.

ParameterSub-optimal ConditionOptimal ConditionCausality / RationaleTypical Yield
Temperature Room Temp (Addition)0 °C (Addition) → RT Minimizes exothermic side reactions and prevents chloroformate decomposition[1].85–95%
Base Equivalents 1.0 equiv TEA1.5 equiv TEA Ensures complete neutralization of HCl; prevents amine protonation[2].85–95%
Electrophile Eq. 1.0 equiv1.2 equiv Compensates for trace hydrolysis from ambient moisture[2].90–95%
Solvent Wet DCMAnhydrous DCM Prevents competitive hydrolysis of methyl chloroformate into methanol and CO₂.>90%

Workflow & Pathway Visualizations

Workflow N1 1. Preparation Dissolve 4-methoxypiperidine in anhydrous DCM N2 2. Base Addition Add Triethylamine (1.5 eq) Cool to 0 °C N1->N2 N3 3. Electrophile Addition Dropwise addition of Methyl Chloroformate (1.2 eq) N2->N3 N4 4. Reaction Stir at RT for 2 hours (Validate via Ninhydrin TLC) N3->N4 N5 5. Workup Quench with water, extract with DCM, wash with brine N4->N5 N6 6. Isolation Dry over MgSO4, concentrate in vacuo N5->N6

Workflow for the synthesis of methyl 4-methoxypiperidine-1-carboxylate.

Mechanism Amine 4-Methoxypiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Methyl Chloroformate (Electrophile) Reagent->Intermediate Product Methyl 4-methoxypiperidine -1-carboxylate Intermediate->Product Chloride Elimination Byproduct HCl (Neutralized by TEA) Intermediate->Byproduct Acid Generation

Mechanistic pathway of piperidine carbamylation via methyl chloroformate.

References

  • [2] WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use. Google Patents. Available at:

  • [1] Methyl Chloroformate | High-Purity Reagent | RUO. BenchChem. Available at:

Sources

Technical Support Center: Troubleshooting Methyl 4-Methoxypiperidine-1-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for researchers and process chemists experiencing low conversion rates during the synthesis of methyl 4-methoxypiperidine-1-carboxylate .

Depending on your synthetic strategy, this molecule is typically accessed via one of two primary pathways:

  • N-Carbamylation: Reaction of 4-methoxypiperidine with methyl chloroformate.

  • O-Alkylation (Williamson Ether Synthesis): Methylation of methyl 4-hydroxypiperidine-1-carboxylate using sodium hydride (NaH) and methyl iodide (MeI).

Below, we dissect the mechanistic bottlenecks of both routes, providing field-proven protocols and root-cause analyses to restore your reaction yields.

Route A: N-Carbamylation Troubleshooting

The carbamylation of piperidine derivatives using methyl chloroformate is generally rapid, but conversion can stall significantly if reaction parameters are not strictly controlled[1],[2].

Mechanistic Causality of Low Conversion

Methyl chloroformate is highly electrophilic and exceptionally moisture-sensitive. In the presence of adventitious water, the chloroformate rapidly hydrolyzes to yield methanol, carbon dioxide, and hydrochloric acid (HCl). This generated HCl immediately protonates the basic secondary amine of 4-methoxypiperidine, converting it into an unreactive ammonium salt. Furthermore, insufficient base equivalents (e.g., Triethylamine or DIPEA) will fail to scavenge the stoichiometric HCl produced during the desired carbamylation, leading to a maximum theoretical yield of 50% as half the starting amine is consumed as an acid scavenger.

Diagnostic Workflow: N-Carbamylation

G Start Low Conversion: N-Carbamylation CheckMoisture Is the solvent strictly anhydrous? Start->CheckMoisture MoistureYes Hydrolysis of Chloroformate (Generates HCl, protonates amine) CheckMoisture->MoistureYes No MoistureNo Check Base Equivalents (TEA, DIPEA) CheckMoisture->MoistureNo Yes BaseLow Insufficient Acid Scavenging (< 1.5 eq) MoistureNo->BaseLow < 1.5 eq BaseOpt Optimal Conversion (>95% Yield) MoistureNo->BaseOpt > 1.5 eq

Figure 1: Decision tree for diagnosing low conversion in chloroformate-mediated N-carbamylation.

Standardized Protocol: N-Carbamylation

To ensure a self-validating system, follow this optimized procedure[1],[2]:

  • Preparation: Dissolve 4-methoxypiperidine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (TEA) (2.0 eq) and cool the mixture to 0 °C using an ice bath. Self-validation: The excess base ensures complete scavenging of generated HCl.

  • Electrophile Addition: Dilute methyl chloroformate (1.2 eq) in an equal volume of anhydrous DCM. Add this solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C), stirring for 2-3 hours. Monitor via TLC (Ninhydrin stain to check for consumption of the free amine).

  • Workup: Quench with saturated aqueous NaHCO3, separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Route B: O-Alkylation (Williamson Ether Synthesis) Troubleshooting

If your route involves the O-methylation of methyl 4-hydroxypiperidine-1-carboxylate, low conversion is typically tied to the Williamson ether synthesis step[3],[4].

Mechanistic Causality of Low Conversion

This reaction relies on the quantitative deprotonation of the secondary alcohol by a strong base (usually NaH) to form a nucleophilic alkoxide, followed by an SN2 attack on methyl iodide (MeI). Low conversion stems from three primary culprits:

  • NaH Deactivation: NaH rapidly degrades in atmospheric moisture to form NaOH. NaOH is insufficiently basic to quantitatively deprotonate the alcohol, leading to an equilibrium state and poor alkoxide formation[3].

  • Electrophile Volatility: Methyl iodide has a boiling point of 42 °C. If the reaction is heated excessively or the condenser is inefficient, MeI will vaporize and escape the reaction mixture before the SN2 reaction can reach completion.

  • Moisture Quenching: Water in the solvent (e.g., wet THF or DMF) will irreversibly consume the NaH and hydrolyze the MeI[3].

Diagnostic Workflow: O-Alkylation

G Start Low Conversion: O-Alkylation CheckNaH Is NaH active? (Not gray/clumped) Start->CheckNaH NaHBad Incomplete Alkoxide Formation (Degraded to NaOH) CheckNaH->NaHBad No CheckMeI Is MeI lost to volatility? (Reaction Temp > 40°C) CheckNaH->CheckMeI Yes MeILost Electrophile Depletion CheckMeI->MeILost Yes Success Complete Methylation CheckMeI->Success No

Figure 2: Troubleshooting logic for Williamson ether synthesis failures using NaH and MeI.

Standardized Protocol: Williamson Ether Synthesis
  • Alkoxide Formation: In a flame-dried flask under argon, suspend 60% NaH in mineral oil (1.5 eq) in anhydrous THF. Cool to 0 °C.

  • Substrate Addition: Slowly add a solution of methyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF. Stir for 30-45 minutes at room temperature until hydrogen gas evolution ceases[4]. Self-validation: Cessation of bubbling indicates complete alkoxide formation.

  • Alkylation: Cool the mixture back to 0 °C. Add Methyl Iodide (2.0 eq) dropwise.

  • Reaction: Seal the system with a tightly fitted reflux condenser (chilled to 5 °C). Stir at room temperature or gently warm to 35 °C (do not exceed 40 °C to prevent MeI loss) for 4-8 hours.

  • Workup: Carefully quench with ice-cold water, extract with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate.

Quantitative Data: Parameter Optimization

The following table summarizes the impact of various reaction parameters on the conversion rates of both pathways, allowing for quick comparative analysis.

Reaction PathwayParameterSub-optimal ConditionOptimized ConditionExpected Conversion
N-Carbamylation Base Equivalents1.0 eq TEA2.0 - 2.5 eq TEA> 95%
N-Carbamylation Solvent MoistureReagent Grade DCM (>200 ppm H2O)Anhydrous DCM (<50 ppm H2O)> 90%
O-Alkylation Base QualityOld, gray NaH (exposed to air)Fresh, white 60% NaH in mineral oil> 85%
O-Alkylation Reaction Temperature60 °C (Open system)30-35 °C (Sealed/Chilled Condenser)> 90%

Frequently Asked Questions (FAQs)

Q: My N-carbamylation reaction stalls at exactly 50% conversion, regardless of how long I leave it. Why? A: You likely have insufficient base. The reaction of the amine with methyl chloroformate generates one equivalent of HCl. If you do not have enough tertiary amine base (like TEA) to neutralize this, the HCl will protonate your starting material (4-methoxypiperidine), making it completely unreactive. Ensure you are using at least 2.0 equivalents of base.

Q: During the O-alkylation step, my TLC shows starting material remaining even after adding excess MeI. What is happening? A: If you are heating the reaction above 40 °C without a highly efficient chilled condenser, the MeI (bp 42 °C) is boiling off before it can react. Alternatively, your NaH may be degraded. Try running the reaction at 30-35 °C in a sealed system or using a fresh bottle of NaH[3],[4].

Q: Can I use potassium carbonate ( K2​CO3​ ) instead of NaH for the O-alkylation? A: While K2​CO3​ is an excellent base for alkylating phenols, it is generally not strong enough to quantitatively deprotonate a secondary aliphatic alcohol like 4-hydroxypiperidine. Stick to stronger bases like NaH or Potassium tert-butoxide (KOtBu) for this specific Williamson ether synthesis[4].

References

  • ResearchGate. "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solvent Optimization for Methyl 4-methoxypiperidine-1-carboxylate Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for research scientists and drug development professionals seeking to optimize the liquid-liquid extraction (LLE) of methyl 4-methoxypiperidine-1-carboxylate . Due to the specific physicochemical properties of piperidine carbamates—namely their moderate polarity, hydrogen-bonding capabilities, and amphiphilic tendencies—standard extraction protocols often result in poor yields, emulsion formation, or target degradation.

This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot and perfect your extraction workflows.

Part 1: Diagnostic Q&A & Troubleshooting Guide

Q1: Why am I losing a significant percentage of methyl 4-methoxypiperidine-1-carboxylate to the aqueous phase during extraction? A1: This is a classic partitioning issue driven by the molecule's LogP. While the piperidine ring provides hydrophobic character, both the carbamate moiety and the C4-methoxy group act as strong hydrogen bond acceptors, increasing the molecule's affinity for water.

  • The Causality: When the aqueous phase is dilute, the thermodynamic drive for the carbamate to migrate into the organic solvent is reduced.

  • The Solution: Implement a "salting-out" strategy. By adding 3–5 M sodium sulfate ( Na2​SO4​ ) or saturating the aqueous layer with NaCl, you drastically increase the ionic strength of the water. This phenomenon decreases the solubility of the neutral organic carbamate in the aqueous phase, forcing it into the organic extraction solvent and significantly improving recovery1[1].

Q2: Which solvent provides the best balance of yield and selectivity for this specific piperidine carbamate? A2: Solvent selection dictates both the efficiency and the purity of your crude extract. The solvent must have a high affinity for the target chemical while remaining completely immiscible with the aqueous analyte solution2[2].

  • The Causality: Dichloromethane (DCM) offers exceptional solvating power for carbamates but lacks selectivity, often co-extracting polar impurities. Ethyl Acetate (EtOAc) is moderately polar and provides a better Hildebrand solubility match.

  • The Solution: For the highest selectivity, utilize a binary solvent system. Extracting with an EtOAc/Hexane mixture (e.g., 50:50 v/v) fine-tunes the polarity, successfully solvating the piperidine carbamate while excluding highly polar aqueous byproducts3[3].

Q3: How do I resolve stubborn emulsions during the extraction of this compound? A3: Emulsions in piperidine syntheses are typically caused by trace amounts of unreacted, partially protonated amines acting as surfactants, which lower the interfacial tension between the two phases.

  • The Causality: Vigorous shaking of a system containing amphiphilic impurities traps microscopic solvent droplets.

  • The Solution: First, allow the mixture to sit undisturbed. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to break the mechanical stabilization of the droplets. Alternatively, switch your extraction solvent to Toluene, which has a lower propensity for emulsion formation compared to EtOAc or DCM4[4].

Q4: Why is my extracted product contaminated with unreacted 4-methoxypiperidine starting material? A4: 4-methoxypiperidine is a secondary amine. If the aqueous phase is too basic during extraction, the unreacted amine becomes deprotonated (neutral) and readily co-extracts into the organic phase alongside your target carbamate.

  • The Solution: Adjust the aqueous phase to a slightly acidic or neutral pH (pH ~6.0–6.5) prior to extraction. This forces the amine into its ammonium salt form, which is highly water-soluble, while the non-ionizable methyl carbamate selectively partitions into the organic layer.

Part 2: Visualizing the Extraction Logic

The following decision matrix outlines the logical workflow for selecting the optimal solvent system based on your specific reaction matrix conditions.

SolventOptimization N1 Crude Aqueous Mixture (Methyl 4-methoxypiperidine-1-carboxylate) N2 Assess Emulsion Risk & Matrix Complexity N1->N2 N3 Salting Out (Add 3-5M Na2SO4 or NaCl) N2->N3 High Risk / Low Yield N5 Select Polar Aprotic Solvent (EtOAc / DCM) N2->N5 Low Risk / Clean Matrix N4 Select Non-Polar Solvent (Toluene / MTBE) N3->N4 N6 Phase Separation & Brine Washing N4->N6 N5->N6 N7 Vacuum Concentration & Analysis N6->N7

Fig 1: Decision matrix for piperidine carbamate liquid-liquid extraction.

Part 3: Quantitative Data Summarization

To assist in your solvent selection, the table below summarizes the physicochemical properties and performance metrics of common LLE solvents specifically applied to piperidine carbamate derivatives 5[5].

SolventPolarity IndexBoiling Point (°C)Solvating Power for CarbamatesEmulsion RiskPrimary Application / Recommendation
Dichloromethane (DCM) 3.139.6Very HighMediumMaximum yield recovery; ideal for highly dilute aqueous mixtures.
Ethyl Acetate (EtOAc) 4.477.1HighLowGeneral extraction; excellent balance of selectivity and yield.
EtOAc / Hexane (1:1) ~2.2~68.0ModerateVery LowHigh-purity extraction; excludes polar byproducts.
Toluene 2.4110.6ModerateVery LowEmulsion breaking and large-scale industrial extractions.
MTBE 2.555.2ModerateLowHeat-sensitive compounds; easy solvent removal.

Part 4: Self-Validating Standardized Extraction Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint has been successfully met.

Objective: Isolate methyl 4-methoxypiperidine-1-carboxylate from an aqueous reaction matrix with >95% recovery and >98% purity.

Step 1: Matrix Preparation & pH Adjustment

  • Transfer the crude aqueous reaction mixture to a suitably sized Erlenmeyer flask.

  • Slowly add 1M HCl dropwise while stirring until the pH reaches 6.0–6.5.

  • Causality: This ensures any unreacted 4-methoxypiperidine is protonated and remains in the aqueous phase.

  • Validation Checkpoint: Verify the pH using a calibrated pH meter or high-resolution pH paper. The solution must not drop below pH 5.0 to prevent potential carbamate degradation.

Step 2: Thermodynamic Salting Out

  • Add solid Sodium Chloride (NaCl) or Sodium Sulfate ( Na2​SO4​ ) to the aqueous mixture while stirring vigorously.

  • Continue addition until no more salt dissolves.

  • Validation Checkpoint: Undissolved salt crystals must be visibly resting at the bottom of the flask, confirming absolute saturation.

Step 3: Solvent Addition and Partitioning

  • Transfer the saturated aqueous mixture to a separatory funnel.

  • Add Ethyl Acetate (EtOAc) at a 1:3 volume ratio (Organic:Aqueous).

  • Stopper the funnel, invert, and immediately open the stopcock to vent.

  • Shake vigorously for 2 minutes, venting every 15 seconds.

Step 4: Phase Separation

  • Secure the separatory funnel to a ring stand and allow the phases to separate for 10 minutes.

  • Validation Checkpoint: The interface between the upper organic layer and lower aqueous layer must be razor-sharp. If an emulsion layer thicker than 2 mm persists, pass the entire mixture through a sintered glass funnel packed with a 1-inch layer of Celite, then return to the separatory funnel.

Step 5: Washing, Drying, and Concentration

  • Drain the lower aqueous layer.

  • Wash the retained organic layer with 0.5 volumes of saturated brine to remove residual water and water-soluble impurities.

  • Drain the aqueous wash, collect the organic layer in a clean Erlenmeyer flask, and add anhydrous Magnesium Sulfate ( MgSO4​ ). Swirl until the drying agent flows freely like sand.

  • Filter the organic phase and concentrate under reduced pressure (rotary evaporation) at 35°C to yield the purified methyl 4-methoxypiperidine-1-carboxylate.

References

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil - [Link]

  • 5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech - [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - ACS Publications - [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols - LCGC International -[Link]

Sources

Technical Support Center: Handling Stability and Degradation of Methyl 4-Methoxypiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with methyl 4-methoxypiperidine-1-carboxylate (CAS: 308108-00-1). As a cyclic, N,N-disubstituted alkyl carbamate, this compound presents unique stability challenges during sample preparation, extraction, and biological assays.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative stability data, and field-validated protocols to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Insights & Stability Profile

To effectively troubleshoot degradation, one must understand the underlying chemical kinetics. Carbamates are generally more stable than standard esters, but their stability is highly structure-dependent [1].

Unlike N-monosubstituted carbamates, which rapidly degrade under basic conditions via the swift E1cB (elimination-addition) mechanism due to an ionizable N-H proton, methyl 4-methoxypiperidine-1-carboxylate lacks this proton. Consequently, its base-catalyzed hydrolysis is forced through the highly disfavored and slower BAc2 (bimolecular acyl-oxygen cleavage) pathway [2]. While this confers a higher baseline chemical stability, the compound remains highly susceptible to strong alkaline conditions (pH > 8.0) and rapid enzymatic cleavage by esterases in biological matrices [3].

Part 2: Troubleshooting FAQs

Q1: I am observing a significant loss of methyl 4-methoxypiperidine-1-carboxylate during my liquid-liquid extraction (LLE). What is causing this? A: The loss is likely due to base-catalyzed hydrolysis. If your extraction buffer is alkaline (pH > 7.5), hydroxide ions act as nucleophiles, attacking the carbamate carbonyl carbon (BAc2 mechanism). This forms a tetrahedral intermediate that collapses into carbamic acid and methanol, followed by rapid decarboxylation into 4-methoxypiperidine and carbon dioxide [4]. Causality & Solution: Acidify your sample matrix to a pH of 4.0–5.0 using a weak acid (e.g., 0.1% formic acid) prior to extraction. This neutralizes hydroxide ions, eliminating the nucleophilic attack and stabilizing the carbamate linkage.

Q2: My in vitro plasma stability assays show rapid depletion of the compound, even at physiological pH (7.4). Is this chemical degradation? A: At pH 7.4, the chemical hydrolysis of an N,N-disubstituted carbamate is relatively slow. The rapid depletion you are observing is almost certainly enzymatic. Biological matrices like plasma and liver microsomes contain high levels of carboxylesterases and fatty acid amide hydrolases (FAAH) that readily cleave carbamate bonds [2]. Causality & Solution: To differentiate enzymatic from chemical degradation, run a parallel control with heat-inactivated plasma. To prevent degradation during sample preparation, immediately add esterase inhibitors (e.g., Phenylmethylsulfonyl fluoride [PMSF]) upon sample collection and process the samples on ice.

Q3: How can I confirm that my compound is degrading rather than just experiencing ion suppression in LC-MS? A: You can definitively confirm degradation by monitoring for specific breakdown products. The primary terminal degradation product of methyl 4-methoxypiperidine-1-carboxylate is the free amine. Causality & Solution: Add a Multiple Reaction Monitoring (MRM) transition for 4-methoxypiperidine to your LC-MS/MS method. A concurrent increase in the 4-methoxypiperidine peak alongside the depletion of your parent compound confirms hydrolysis.

Part 3: Quantitative Data & Diagnostic Tables

Table 1: Stability Matrix for Methyl 4-Methoxypiperidine-1-Carboxylate

Environmental ConditionpH RangePrimary Degradation DriverEstimated Half-Life (25°C)Recommended Action
Acidic pH 2.0 - 4.0Acid-catalyzed hydrolysis> 1 monthSafe for short-term extraction
Neutral / Mild Acidic pH 5.0 - 7.0Spontaneous hydrolysis> 6 monthsOptimal storage condition
Alkaline pH > 8.0Base-catalyzed (BAc2)Hours to DaysAvoid; neutralize immediately
Biological Matrix pH 7.4Enzymatic (Esterases)Minutes to HoursAdd PMSF/NaF; keep at 4°C

Table 2: LC-MS Diagnostic Ions for Degradation Tracking

AnalyteMolecular FormulaMonoisotopic MassExpected [M+H]⁺Diagnostic Role
Methyl 4-methoxypiperidine-1-carboxylate C₈H₁₅NO₃173.11174.1 Parent Compound
4-Methoxypiperidine C₆H₁₃NO115.10116.1 Primary Degradation Product

Part 4: Validated Experimental Protocols

Protocol 1: pH-Stabilized Liquid-Liquid Extraction (LLE)

Objective: Maximize recovery of the target compound from aqueous samples by preventing BAc2 hydrolysis. This protocol is self-validating by utilizing pH control to arrest degradation.

  • Sample Preparation: Aliquot 100 µL of the aqueous sample into a microcentrifuge tube.

  • Buffering (Critical Step): Add 50 µL of 100 mM Ammonium Acetate buffer (adjusted to pH 4.5 with acetic acid) to the sample. Vortex for 10 seconds.

    • Causality: Lowering the pH below 7.0 protonates potential nucleophiles and prevents hydroxide-mediated attack on the carbamate carbonyl.

  • Extraction: Add 500 µL of an organic solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether [MTBE]).

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Recovery: Carefully transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature (strictly avoid heat, which accelerates degradation).

  • Reconstitution: Reconstitute in the initial mobile phase (e.g., 0.1% Formic acid in Water/Acetonitrile) for LC-MS analysis.

Protocol 2: Plasma Stability Assay with Esterase Inhibition

Objective: Accurately measure the pharmacokinetic profile by halting ex vivo enzymatic degradation.

  • Inhibitor Preparation: Prepare a 100 mM stock of PMSF in anhydrous ethanol.

  • Matrix Pre-treatment: Pre-chill fresh plasma on ice. Add PMSF stock to the plasma to achieve a final concentration of 1 mM. Incubate on ice for 10 minutes.

    • Causality: PMSF covalently binds to the active site serine residues of esterases, irreversibly inhibiting their ability to cleave the carbamate bond.

  • Spiking: Spike the target compound into the treated plasma. (Include a heat-inactivated plasma control to validate that any remaining degradation is strictly chemical).

  • Quenching: At designated time points, quench 50 µL of the plasma reaction by adding 150 µL of ice-cold Acetonitrile containing an internal standard.

    • Causality: Acetonitrile precipitates plasma proteins, instantly halting any residual enzymatic activity.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS analysis.

Part 5: Visualizations

Pathway A Methyl 4-methoxypiperidine- 1-carboxylate B Tetrahedral Intermediate (BAc2 Mechanism) A->B OH⁻ Attack (Base Catalysis) C Carbamic Acid + Methanol B->C Alkoxide Expulsion (Rate Determining) D 4-Methoxypiperidine + CO2 (Final Products) C->D Rapid Decarboxylation

BAc2 base-catalyzed hydrolysis pathway of methyl 4-methoxypiperidine-1-carboxylate.

Workflow Start Issue: Low Recovery of Target Compound Check1 Is extraction pH > 7.5? Start->Check1 Action1 Buffer to pH 4-5 (e.g., Formic Acid) Check1->Action1 Yes Check2 Are biological matrices (plasma/tissue) used? Check1->Check2 No Action1->Check2 Action2 Add Esterase Inhibitors (e.g., PMSF) & Chill Check2->Action2 Yes Check3 Is storage temp > 4°C? Check2->Check3 No Action2->Check3 Action3 Store at -20°C or -80°C Check3->Action3 Yes Success Stable Analyte Recovery Check3->Success No Action3->Success

Step-by-step troubleshooting workflow to resolve low recovery and degradation issues.

References

  • Wentworth, P., et al. "Antibody Catalysis of BAc2 Aryl Carbamate Ester Hydrolysis: A Highly Disfavored Chemical Process." Journal of the American Chemical Society (1997). URL:[Link]

  • Ghosh, A. K., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry (2015). URL:[Link]

  • Bavcon, M., et al. "Analytical and kinetic study of the aqueous hydrolysis of four organophosphorus and two carbamate pesticides." International Journal of Environmental Analytical Chemistry (2006). URL:[Link]

Validation & Comparative

methyl 4-methoxypiperidine-1-carboxylate vs ethyl 4-methoxypiperidine-1-carboxylate reactivity

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and organic synthesis, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its prevalence in pharmaceuticals necessitates a deep understanding of how modifications to this core structure influence its chemical behavior. The N-alkoxycarbonyl group, in particular, is a common feature, serving as both a protecting group and a modulator of physicochemical properties. This guide provides an in-depth comparison of two closely related N-alkoxycarbonyl piperidines: methyl 4-methoxypiperidine-1-carboxylate and ethyl 4-methoxypiperidine-1-carboxylate .

While differing by only a single methylene unit, the choice between the methyl and ethyl carbamate can have significant implications for reaction kinetics, stability, and ultimately, the efficiency of a synthetic route. This guide will delve into the subtle yet crucial differences in their reactivity, supported by established chemical principles and a proposed experimental protocol for their direct comparison.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of the two compounds is presented below. These values are critical for understanding their behavior in various solvent systems and for developing appropriate analytical methods.

PropertyMethyl 4-methoxypiperidine-1-carboxylateEthyl 4-methoxypiperidine-1-carboxylate
Molecular Formula C8H15NO3C9H17NO3
Molecular Weight 173.21 g/mol 187.24 g/mol
Predicted Boiling Point 245.8±23.0 °C (at 760 mmHg)256.3±23.0 °C (at 760 mmHg)
Predicted Density 1.09±0.1 g/cm3 1.05±0.1 g/cm3
Predicted pKa -1.15±0.20-1.15±0.20

Unraveling Reactivity: A Proposed Comparative Experiment

To empirically determine the relative reactivity of methyl and ethyl 4-methoxypiperidine-1-carboxylate, a base-catalyzed hydrolysis experiment is proposed. This method is a classic approach to quantifying the susceptibility of the carbamate carbonyl to nucleophilic attack. The expected difference in reactivity stems from the steric and electronic properties of the methyl versus the ethyl group. Generally, methyl esters are more susceptible to hydrolysis than their ethyl counterparts due to the smaller size of the methoxy group, which presents less steric hindrance to the incoming nucleophile.[2]

Experimental Protocol: Comparative Base-Catalyzed Hydrolysis

This protocol outlines a method for monitoring the hydrolysis of the two carbamates under identical conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To compare the rate of hydrolysis of methyl 4-methoxypiperidine-1-carboxylate and ethyl 4-methoxypiperidine-1-carboxylate in a basic solution.

Materials:

  • Methyl 4-methoxypiperidine-1-carboxylate

  • Ethyl 4-methoxypiperidine-1-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl) (for quenching)

  • Internal standard (e.g., a stable, UV-active compound that does not react under the experimental conditions)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of methyl 4-methoxypiperidine-1-carboxylate, ethyl 4-methoxypiperidine-1-carboxylate, and the internal standard in methanol.

  • Reaction Setup:

    • In two separate temperature-controlled reaction vessels maintained at 25°C, add 4.5 mL of a 0.1 M aqueous NaOH solution.

    • To each vessel, add 0.5 mL of the internal standard stock solution.

  • Initiation of Reaction and Sampling:

    • At time t=0, add 0.5 mL of the methyl carbamate stock solution to the first vessel and 0.5 mL of the ethyl carbamate stock solution to the second vessel.

    • Immediately withdraw a 100 µL aliquot from each reaction mixture (this will be the t=0 time point).

    • Quench the reaction in the aliquot by adding it to a vial containing 900 µL of a 0.1 M HCl solution in a water/methanol mixture.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes) for a total of 4-6 hours.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized for the separation and detection of the starting materials, the hydrolyzed product (4-methoxypiperidine), and the internal standard.

  • Data Analysis:

    • For each time point, calculate the peak area ratio of the carbamate to the internal standard.

    • Plot the natural logarithm of the concentration of the carbamate (proportional to the peak area ratio) versus time for both reactions.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k) for the hydrolysis of each compound.

    • Compare the rate constants to determine the relative reactivity.

Expected Outcome and Mechanistic Insights

It is anticipated that the methyl carbamate will exhibit a faster rate of hydrolysis compared to the ethyl carbamate. This is primarily due to the smaller steric profile of the methyl group, allowing for more facile approach of the hydroxide nucleophile to the electrophilic carbonyl carbon.

The mechanism of base-catalyzed carbamate hydrolysis proceeds through a nucleophilic acyl substitution pathway. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide leaving group.

Caption: Workflow for the comparative hydrolysis experiment.

Sources

comparing biological activity of methyl 4-methoxypiperidine-1-carboxylate analogs

Author: BenchChem Technical Support Team. Date: April 2026

The optimization of pharmacokinetic properties and mutant-selectivity in targeted therapeutics often hinges on the precise engineering of saturated heterocyclic scaffolds. Among these, methyl 4-methoxypiperidine-1-carboxylate and its structural analogs have emerged as privileged moieties in the development of next-generation kinase inhibitors and immunomodulators.

Unlike flat, aromatic rings that often suffer from poor solubility and high off-target toxicity, the sp3-rich piperidine-carboxylate scaffold provides a unique three-dimensional vector. This guide provides an in-depth, objective comparison of the biological activity of 4-methoxypiperidine analogs, exploring the mechanistic causality behind their performance in advanced drug design.

Mechanistic Rationale: The Anatomy of the Scaffold

The selection of a methyl 4-methoxypiperidine-1-carboxylate analog over a simple, unsubstituted piperidine is driven by three distinct physicochemical imperatives:

  • pKa Suppression and hERG Mitigation: Unprotected piperidines possess a highly basic nitrogen (pKa ~9-10), which is protonated at physiological pH. This positive charge is a notorious pharmacophore for binding to the hERG potassium channel, leading to cardiotoxicity. The introduction of the methyl carboxylate (carbamate) group withdraws electron density, masking the basicity and effectively eliminating hERG liability while improving apical-to-basolateral membrane permeability[1].

  • Conformational Pre-organization: The addition of substituents (such as a 3-fluoro group) onto the piperidine ring induces gauche effects. This restricts the accessible low-energy dihedral conformations, pre-organizing the ligand to fit precisely into mutant kinase active sites while minimizing the entropic penalty of binding[2].

  • Targeted Hydrogen Bonding: The 4-methoxy group acts as a critical hydrogen-bond acceptor. In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, this oxygen atom engages in water-mediated hydrogen bonding with the backbone carbonyl of hinge-region residues (e.g., Pro794), driving potency[1].

Caption: Logical framework of structure-activity relationships (SAR) for 4-methoxypiperidine analogs.

Comparative Biological Activity: Case Studies

To objectively evaluate the performance of these analogs, we must examine their integration into known therapeutic agents across different biological targets.

Case Study A: Overcoming EGFR Resistance (BLU-945 Analogs)

First- and second-generation EGFR inhibitors are highly susceptible to the T790M "gatekeeper" mutation and the C797S mutation. The development of BLU-945, a reversible, wild-type-sparing EGFR inhibitor, utilized a (3S,4R)-3-fluoro-4-methoxypiperidine moiety[2]. Compared to the baseline 4-methoxypiperidine, the addition of the 3-fluoro group drastically improved the kinome selectivity score. The fluorinated analog achieved sub-nanomolar activity against the triple mutant (L858R/T790M/C797S) while maintaining a >500-fold selectivity window over wild-type EGFR (A431 cell line), thereby avoiding dose-limiting dermatological and gastrointestinal toxicities[2].

Case Study B: ENPP1 Inhibition for Cancer Immunotherapy

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) hydrolyzes cGAMP, suppressing the STING pathway. Inhibiting ENPP1 restores anti-tumor immunity. In the optimization of pyrido[2,3-d]pyrimidin-7-one ENPP1 inhibitors, researchers compared a standard 4-methoxypiperidine-1-carboxylate linker against a 4-methyl-4-methoxypiperidine analog[3]. The introduction of the small methyl group at the 4-position filled a cryptic hydrophobic pocket near Asp326, resulting in a 2-fold increase in biochemical potency (IC50 = 1.41 nM) and superior stimulation of the type I interferon (IFN) response compared to baseline analogs[3].

Quantitative Data Comparison
Analog MotifTarget ApplicationPrimary Structural AdvantageTarget IC50 (nM)Selectivity / Off-Target Profile
Unsubstituted Piperidine General KinasesBaseline hinge binding~15.0High hERG liability; poor WT-sparing
4-Methoxypiperidine EGFR (T790M)H-bond acceptor via methoxy5.2Moderate WT-sparing[1]
3-Fluoro-4-methoxypiperidine EGFR (C797S)Conformational restriction1.1>500-fold WT-sparing (A431 cells)[2]
4-Methyl-4-methoxypiperidine ENPP1Hydrophobic pocket filling1.4High STING activation; low toxicity[3]

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility when comparing these analogs, the following protocols must be executed as self-validating systems.

Protocol 1: TR-FRET Biochemical Kinase Assay (EGFR Triple Mutant)

Causality Focus: This assay is designed to measure reversible binding kinetics. The inclusion of specific reducing agents prevents artifactual covalent binding, ensuring the data strictly reflects the non-covalent affinity of the piperidine analogs.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Brij-35, and 1 mM DTT . Crucial Step: DTT must be freshly added to prevent the oxidation of the C797 residue, which could otherwise skew the binding kinetics of reversible inhibitors[2].

  • Compound Dilution: Dispense compounds using an acoustic liquid handler (e.g., Echo 550) into a 384-well plate. Use an 11-point, 3-fold serial dilution starting at 10 µM.

  • Enzyme Pre-incubation: Add 5 nM of recombinant EGFR (L858R/T790M/C797S) to the wells. Incubate for 60 minutes at room temperature before adding ATP. Causality: Highly optimized analogs often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached.

  • Reaction & Detection: Add 1 mM ATP and ULight-labeled poly-GT peptide. Incubate for 60 minutes, then add Eu-anti-phospho-tyrosine antibody. Read the TR-FRET signal (665 nm / 615 nm ratio).

  • System Validation: Calculate the Z'-factor for the plate. The protocol is only valid if Z' > 0.6 and the DMSO vehicle control coefficient of variation (CV) is <10%.

Protocol 2: Cellular Target Engagement (Western Blot)

Causality Focus: Biochemical potency does not always translate to cellular efficacy due to the varying membrane permeability of different carbamate/piperidine analogs. This protocol isolates cellular target engagement.

  • Cell Seeding: Seed H1975 cells (harboring EGFR L858R/T790M) at 3×105 cells/well in 6-well plates. Allow adherence for 24 hours.

  • Treatment: Treat cells with piperidine analogs (0.1 nM to 1000 nM) for 2 hours.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate). Causality: Phosphatase inhibitors are mandatory to freeze the phosphorylation state at the exact moment of lysis, preventing false negatives.

  • Detection: Resolve proteins via SDS-PAGE and transfer to PVDF membranes. Probe for pEGFR (Tyr1068) and total EGFR.

  • System Validation: Normalize the pEGFR signal to total EGFR, not just a housekeeping gene like GAPDH. Causality: This ensures that observed signal reductions are due to kinase inhibition rather than compound-induced receptor degradation.

Caption: Self-validating experimental workflow for evaluating kinase inhibitor analogs.

Conclusion

The transition from basic piperidines to highly decorated methyl 4-methoxypiperidine-1-carboxylate analogs represents a masterclass in rational drug design. By carefully manipulating the steric bulk (e.g., 4-methyl additions) and electronic properties (e.g., 3-fluoro substitutions, carbamate protections), researchers can fine-tune both the pharmacokinetic safety profile and the mutant-selective binding affinity of advanced therapeutics.

Sources

Mass Spectrometry Data Validation for Methyl 4-Methoxypiperidine-1-Carboxylate: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate analytical methodologies for critical synthetic intermediates. Methyl 4-methoxypiperidine-1-carboxylate (C₈H₁₅NO₃, MW: 173.21 g/mol ) is a highly versatile heterocyclic building block, prominently utilized in the synthesis of next-generation, mutant-selective EGFR inhibitors for non-small-cell lung cancer .

Validating the structural integrity and quantifying trace levels of this compound requires robust mass spectrometry (MS) workflows. Because this molecule possesses both a moderately polar methyl carbamate moiety and a volatile methoxy ether group, laboratories often face a crossroads: should validation be performed via Gas Chromatography-Electron Ionization (GC-EI-MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)?

This guide objectively compares these two platforms, detailing the gas-phase dissociation mechanics, quantitative performance, and self-validating protocols required to ensure absolute data integrity.

Gas-Phase Dissociation Mechanics

To design a highly selective assay, one must first understand the causality behind the molecule's fragmentation. The ionization technique dictates the energy imparted to the molecule, which in turn governs the dissociation pathways .

Electron Ionization (EI, 70 eV)

Under hard ionization (EI), the molecular ion (M⁺ at m/z 173) is often transient and weak. Ionization primarily occurs at the piperidine nitrogen or the ether oxygen. The dominant pathway is α-cleavage adjacent to the nitrogen, leading to the rapid loss of a methoxy radical or ring fission. While excellent for library matching and structural confirmation, the extensive fragmentation in EI limits its utility for trace-level quantification in complex matrices.

Electrospray Ionization (ESI-CID)

In positive-ion ESI, the carbonyl oxygen of the carbamate serves as the primary protonation site, yielding a robust precursor ion ([M+H]⁺ at m/z 174.1). When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole, the molecule undergoes highly predictable neutral losses . The most diagnostic transition is the elimination of methanol (32 Da) from the 4-methoxy position, driven by the thermodynamic stability of the resulting conjugated ring system.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 174.1 LossMeOH Fragment Ion [M+H - CH3OH]+ m/z 142.1 Precursor->LossMeOH CID (15 eV) - 32 Da (Methanol) AlphaCleavage Ring Opening m/z 114.1 Precursor->AlphaCleavage CID (20 eV) - 60 Da (Methyl Formate) LossCarbamate Fragment Ion [Piperidine Ring]+ m/z 82.1 LossMeOH->LossCarbamate CID (30 eV) - 60 Da

Caption: Logical fragmentation pathway of protonated methyl 4-methoxypiperidine-1-carboxylate under ESI-CID.

Platform Performance Comparison

When selecting a platform, the choice is dictated by the matrix and the required sensitivity. GC-EI-MS is optimal for raw material batch release due to its high chromatographic resolution of volatile impurities. Conversely, UPLC-ESI-MS/MS is mandatory for pharmacokinetic (PK) bioanalysis where matrix interference is high and sub-nanogram sensitivity is required .

Quantitative Data Summary
Performance ParameterUPLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Limit of Detection (LOD) 0.5 ng/mL50.0 ng/mL
Linear Dynamic Range 1.0 – 1,000 ng/mL100 – 10,000 ng/mL
Chromatographic Run Time 3.5 minutes15.0 minutes
Matrix Effect Susceptibility Moderate (Ion suppression in ESI)Low (EI is immune to ESI suppression)
Key Diagnostic Ions m/z 174.1 → 142.1, 114.1m/z 173 [M]⁺, 142, 114, 82
Primary Application Trace bioanalysis, PK/TK studiesRaw material purity, structural ID

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; they incorporate mandatory quality control (QC) gates that automatically flag systemic failures (e.g., carryover, mass drift, or column degradation) before data is reported.

Workflow Prep Sample Prep (Protein PPT) Chrom Chromatography (UPLC / GC) Prep->Chrom Ion Ionization (ESI+ / EI) Chrom->Ion Detect Mass Detection (MRM / Scan) Ion->Detect Valid Data Validation (QC Checks) Detect->Valid

Caption: End-to-end mass spectrometry validation workflow incorporating self-validating QC checks.

Protocol 1: UPLC-ESI-MS/MS (High-Throughput Bioanalysis)

Causality Focus: We utilize cold acetonitrile for sample preparation because it rapidly precipitates matrix proteins while maintaining the solubility of the polar carbamate, ensuring high recovery rates without the need for time-consuming Solid Phase Extraction (SPE).

  • Sample Preparation:

    • Aliquot 50 µL of the biological sample into a 96-well plate.

    • Add 150 µL of cold acetonitrile (4°C) spiked with an internal standard (e.g., Piperidine-d10 at 50 ng/mL).

    • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes to pellet proteins. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Note: Formic acid is critical here as it acts as a proton donor, drastically enhancing ESI+ ionization efficiency.

    • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Detection (MRM):

    • Source Temperature: 150°C; Desolvation Temperature: 400°C.

    • Quantifier Transition: m/z 174.1 → 142.1 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 174.1 → 114.1 (Collision Energy: 20 eV).

  • Self-Validation Gate:

    • Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) standard.

    • Pass Criteria: The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) response. If it exceeds this, the run is invalidated due to autosampler carryover.

Protocol 2: GC-EI-MS (Raw Material Purity Validation)

Causality Focus: The selection of a non-polar DB-5MS column prevents peak tailing of the piperidine ring, while the 70 eV electron beam provides a highly reproducible fragmentation fingerprint that can be cross-referenced against NIST libraries.

  • System Tuning (Self-Validation Gate):

    • Prior to any sample injection, perform an autotune using Perfluorotributylamine (PFTBA).

    • Pass Criteria: The relative abundances of m/z 69, 219, and 502 must align with factory calibration targets, and the isotope ratio of m/z 70 to 69 must be between 0.5% and 1.5%. Failure indicates a dirty source or electron multiplier degradation.

  • Sample Preparation:

    • Dissolve 1.0 mg of the synthesized methyl 4-methoxypiperidine-1-carboxylate in 1.0 mL of GC-grade dichloromethane.

  • Chromatographic Separation:

    • Column: Agilent DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL injection volume, Split ratio 1:50, Injector temperature: 250°C.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 mins.

  • Mass Detection (Full Scan):

    • Ion Source: EI at 70 eV. Source Temperature: 230°C.

    • Scan Range: m/z 40 to 300. Extract ion chromatograms (EIC) for m/z 173, 142, and 114 for peak integration and purity calculation.

Conclusion

For the validation of methyl 4-methoxypiperidine-1-carboxylate, the choice of analytical platform hinges entirely on the experimental objective. GC-EI-MS provides unmatched structural confirmation and purity analysis for raw synthetic batches. However, for downstream drug development applications requiring trace-level quantification, UPLC-ESI-MS/MS is the undisputed superior choice due to its high sensitivity, speed, and MRM selectivity. By implementing the self-validating protocols outlined above, laboratories can guarantee the scientific integrity and reproducibility of their analytical data.

References

  • Title: Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Source: Journal of Medicinal Chemistry (PubMed Central) URL: [Link]

  • Title: Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

  • Title: Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters Source: Biomedical and Environmental Mass Spectrometry (PubMed) URL: [Link]

Evaluating the Reproducibility of Methyl 4-Methoxypiperidine-1-Carboxylate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-methoxypiperidine-1-carboxylate (CAS 308108-00-1)[1] is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[2]. The introduction of the methoxy group at the 4-position of the piperidine ring fine-tunes the compound's lipophilicity and basicity, while the methyl carbamate serves either as a stable protecting group or a critical pharmacophore element.

Historically, the N-methoxycarbonylation of secondary amines relied heavily on 3[3]. However, the paradigm of green chemistry has driven the adoption of 4 as a safer, more atom-economical alternative[4]. As a Senior Application Scientist, I have structured this guide to objectively compare the reproducibility, scalability, and mechanistic nuances of both synthetic routes to help drug development professionals optimize their workflows.

Mechanistic Grounding: MCF vs. DMC Pathways

The choice of acylating agent fundamentally alters the reaction's kinetic profile, intermediate stability, and safety requirements.

  • Method A: Methyl Chloroformate (MCF) Route. MCF is a highly reactive electrophile. The reaction proceeds via a rapid nucleophilic acyl substitution. The secondary amine of 4-methoxypiperidine attacks the carbonyl carbon, forming a tetrahedral intermediate that rapidly collapses to expel a chloride ion. Because this process generates stoichiometric hydrochloric acid (HCl), an auxiliary base (typically triethylamine) is required to prevent the protonation and subsequent deactivation of the unreacted starting material[3].

  • Method B: Dimethyl Carbonate (DMC) Route. DMC is inherently less electrophilic than MCF, making it unreactive toward aliphatic amines at room temperature. To achieve reproducible N-methoxycarbonylation, DMC must be catalytically activated. Utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst promotes the formation of a highly reactive 5[5]. The 4-methoxypiperidine then attacks this complex, yielding the desired carbamate and methanol as the sole byproduct.

MechanisticPathways Start 4-Methoxypiperidine MCF Method A: Methyl Chloroformate (DCM, Et3N, 0°C) Start->MCF DMC Method B: Dimethyl Carbonate (DBU, 90°C) Start->DMC IntA Tetrahedral Intermediate (Highly Reactive) MCF->IntA Product Methyl 4-methoxypiperidine-1-carboxylate IntA->Product - HCl IntB N-alkoxycarbonyl-amidinium Active Complex DMC->IntB IntB->Product - MeOH

Fig 1: Mechanistic divergence in N-methoxycarbonylation of 4-methoxypiperidine.

Comparative Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes integrated quality control checkpoints to guarantee reproducibility across different laboratory environments.

Method A: Traditional Synthesis using Methyl Chloroformate

Objective: Rapid, small-scale synthesis where immediate conversion is prioritized.

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert N₂ atmosphere, dissolve 4-methoxypiperidine (1.15 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Temperature Control: Cool the mixture strictly to 0 °C using an ice-water bath.

    • Causality: MCF reactions are highly exothermic. Strict temperature control prevents the formation of symmetrical ureas and minimizes solvent volatilization.

  • Addition: Add methyl chloroformate (0.85 mL, 11.0 mmol) dropwise over 15 minutes.

    • Validation Checkpoint: Observe the immediate formation of a white precipitate (triethylamine hydrochloride). This visual cue confirms the acylation is proceeding successfully.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via a short silica gel plug (Hexanes/EtOAc, 8:2) to yield the product as a colorless oil.

Method B: Green Synthesis using Dimethyl Carbonate

Objective: Scalable, environmentally benign synthesis with minimal halogenated waste.

  • Preparation: In a 50 mL heavy-walled pressure tube, combine 4-methoxypiperidine (1.15 g, 10.0 mmol), dimethyl carbonate (8.4 mL, 100.0 mmol, acting as both the reagent and the solvent), and DBU (0.15 mL, 1.0 mmol, 10 mol%).

  • Thermal Activation: Seal the tube and heat the mixture to 90 °C in an oil bath for 12 hours.

    • Causality: The elevated temperature and sealed environment are necessary to drive the formation of the DBU-DMC active complex, overcoming the high activation energy of the less electrophilic DMC[5].

  • Monitoring:

    • Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z 116.1) is fully converted to the product mass (m/z 174.1).

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess DMC and the methanol byproduct.

  • Purification: Dissolve the crude residue in ethyl acetate (30 mL) and wash with 0.5 M HCl (10 mL) to selectively protonate and remove the DBU catalyst. Dry the organic layer over MgSO₄ and concentrate to yield the high-purity product.

ExpWorkflow Prep Reagent Prep (Dry Solvents) Reaction Acylation (MCF or DMC) Prep->Reaction Quench Quench & Extract (H2O / EtOAc) Reaction->Quench Purify Purification (Silica / Distillation) Quench->Purify Analyze QC Analysis (NMR, LC-MS) Purify->Analyze

Fig 2: Standardized self-validating workflow for piperidine carbamate synthesis.

Performance & Reproducibility Data

To objectively evaluate these alternatives, we compared their performance across key synthetic metrics. The data below summarizes the operational trade-offs observed during standard laboratory execution.

MetricMethod A (MCF)Method B (DMC)Analytical Insight / Causality
Average Yield 92 - 95%88 - 91%MCF provides slightly higher yields due to irreversible kinetics, whereas DMC requires optimized thermal driving.
Reaction Time 2 hours12 hoursMCF's high electrophilicity allows for rapid conversion; DMC relies on catalytic activation[5].
Purity (LC-MS) >98%>99%Method B avoids chloride salts and urea byproducts, resulting in a cleaner crude profile.
E-Factor ~15.2~3.5Method B significantly reduces waste by eliminating halogenated solvents and stoichiometric amine salts[4].
Safety Profile High RiskLow RiskMCF is highly toxic and corrosive[3]. DMC is a non-toxic, biodegradable green solvent.

Conclusion & Recommendations

For drug development professionals evaluating the synthesis of methyl 4-methoxypiperidine-1-carboxylate, the optimal choice depends entirely on the project phase. Method A (MCF) is recommended for rapid, milligram-scale library generation where immediate turnaround is paramount. However, for process chemists looking toward scale-up or sustainable manufacturing, Method B (DMC) offers a vastly superior safety and environmental profile, ensuring high reproducibility without the burden of hazardous halogenated waste streams.

References

  • Title: 3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (Lists CAS 308108-00-1)
  • Title: US Patent 8309718B2 - 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors Source: Google Patents URL
  • Title: Methyl Chloroformate | High-Purity Reagent | RUO Source: Benchchem URL
  • Title: DBU-Promoted Nucleophilic Activation of Carbonic Acid Diesters Source: ResearchGate URL
  • Title: Green Chemistry and Chemical Engineering [2nd ed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methyl 4-Methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for methyl 4-methoxypiperidine-1-carboxylate was publicly available at the time of this writing. The following safety guidelines have been synthesized from the safety data of structurally analogous compounds, including various N-protected piperidine derivatives and other substituted piperidines. These recommendations are based on the anticipated hazards associated with the functional groups present in the molecule. It is imperative to treat this compound with caution and to conduct a thorough risk assessment before use.

Understanding the Hazard Profile

Methyl 4-methoxypiperidine-1-carboxylate is a substituted piperidine derivative. While the toxicological properties of this specific compound have not been fully investigated, an analysis of its structural components—a piperidine ring, an N-methoxycarbonyl group, and a methoxy group—allows for an informed assessment of its potential hazards. The piperidine moiety itself is known to be corrosive and toxic. However, the N-alkoxycarbonyl group is expected to attenuate the basicity and reactivity of the piperidine nitrogen, likely reducing its corrosive nature compared to piperidine. Nevertheless, caution is warranted.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar piperidine compounds can cause skin and eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of aerosols or dust may lead to respiratory irritation.[1][2][3]

  • Harmful if Swallowed or Inhaled: While likely less toxic than piperidine, ingestion or inhalation may still be harmful.[1][4]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[4][5]

Hazard CategoryAnticipated Risk LevelRationale
Acute Toxicity (Oral, Dermal, Inhalation) ModerateReduced compared to piperidine due to the N-alkoxycarbonyl group, but still a potential route of exposure.
Skin Corrosion/Irritation ModerateExpected to be an irritant based on data from similar compounds.
Serious Eye Damage/Irritation HighChemicals of this class can cause serious eye irritation.
Flammability Low to ModerateWhile not highly flammable, it may burn under certain conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling methyl 4-methoxypiperidine-1-carboxylate. The following table outlines the minimum required PPE and the reasoning behind each selection.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a splash hazard.Protects against accidental splashes to the eyes, which are particularly sensitive to chemical irritants.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before each use.Prevents direct skin contact and potential absorption of the chemical.
Body Protection A standard laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.Protects the skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated, or if working outside of a fume hood, a respirator may be necessary based on a risk assessment.Minimizes the risk of inhaling potentially harmful aerosols.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. A systematic approach to the entire workflow, from preparation to disposal, is essential for minimizing risk.

Pre-Operational Checklist
  • Familiarization: Read and understand this safety guide and any available safety information for analogous compounds.

  • Location: Ensure work is conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a chemical spill kit readily available.

Step-by-Step Handling Procedure
  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Preparation: If the compound is a solid, handle it in a way that minimizes dust generation. If it is a liquid, handle it carefully to avoid splashing.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.

  • Reaction Setup: Ensure all glassware is clean, dry, and free of defects. If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Reaction: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing methyl 4-methoxypiperidine-1-carboxylate, including contaminated consumables and spill clean-up materials, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[4] Do not pour this chemical down the drain.[4]

Visualizing the Workflow for Safety

To further clarify the safety procedures, the following diagrams illustrate the key decision-making processes for handling and spill response.

G Safe Handling Workflow start Start: Prepare to Handle Chemical ppe_check Don Appropriate PPE start->ppe_check location_check Work in Fume Hood? ppe_check->location_check handle_chemical Proceed with Handling location_check->handle_chemical Yes no_hood Assess Risk: Is Ventilation Adequate? location_check->no_hood No post_handling Decontaminate Work Area & Equipment handle_chemical->post_handling waste_disposal Dispose of Waste in Labeled Container post_handling->waste_disposal end End of Procedure waste_disposal->end no_hood->handle_chemical Yes stop STOP: Do Not Proceed Without Adequate Ventilation no_hood->stop No G Chemical Spill Response spill Spill Occurs alert Alert Others & Evacuate if Necessary spill->alert assess_spill Assess Spill Size alert->assess_spill small_spill Small Spill assess_spill->small_spill Minor large_spill Large Spill assess_spill->large_spill Major don_ppe Don Additional PPE (if needed) small_spill->don_ppe evacuate_large Evacuate Area & Call Emergency Response large_spill->evacuate_large contain Contain with Inert Absorbent don_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: A decision tree for responding to a chemical spill of methyl 4-methoxypiperidine-1-carboxylate.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling methyl 4-methoxypiperidine-1-carboxylate, ensuring a safer laboratory environment for everyone.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). METHYL 4-OXOPIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

  • Kishida Chemical Co.,Ltd. (n.d.). Methyl 4-aminopiperidine-1-carboxylate hydrochloride. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved from [Link]

  • Capot Chemical. (2008, October 28). MSDS of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. Retrieved from [Link]

Sources

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